Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H5,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAWNPOJGRIJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399608 | |
| Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6825-71-4 | |
| Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Introduction: The Significance of the 3,5-Diaminopyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Within this important class of heterocycles, the 3,5-diaminopyrazole framework has emerged as a particularly valuable scaffold for the development of novel therapeutic agents. The strategic placement of amino groups at the 3 and 5 positions provides crucial hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. This structural motif is frequently exploited in the design of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The introduction of an ethyl carboxylate group at the 4-position further enhances the potential for molecular diversity, offering a convenient handle for subsequent chemical modifications and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of a key exemplar of this scaffold: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate. The methodologies and analytical interpretations presented herein are designed to be a practical resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities.
Proposed Synthesis of this compound: A Mechanistic Approach
The synthesis of 3,5-diaminopyrazole derivatives is most effectively achieved through the condensation of a suitable 1,3-dicarbonyl equivalent or its synthetic surrogate with hydrazine or its derivatives.[1] For the targeted synthesis of this compound, a plausible and efficient route involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate. This approach is predicated on the reactivity of the electrophilic centers in the acrylate derivative towards the nucleophilic nitrogens of hydrazine.
Reaction Mechanism and Rationale
The proposed reaction proceeds through a multi-step mechanism, initiated by a nucleophilic attack of hydrazine on the β-carbon of the ethyl 2-cyano-3-ethoxyacrylate, leading to a Michael addition. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to afford the aromatic pyrazole ring. The choice of ethanol as a solvent is strategic, as it readily dissolves the reactants and can be easily removed upon completion of the reaction.
DOT Script for the Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
After the initial addition, stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain a crude solid.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.
Comprehensive Characterization of this compound
Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed. The following sections detail the expected analytical data based on the characterization of structurally similar compounds found in the literature.
DOT Script for the Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Spectroscopic Analysis
| Technique | Expected Observations | Rationale |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), two distinct singlets for the two amino groups, and a singlet for the pyrazole NH. | The chemical shifts of the amino protons can vary depending on the solvent and concentration. The absence of a proton at the 4-position of the pyrazole ring simplifies the aromatic region. |
| ¹³C NMR | Resonances for the ethyl ester carbons, and three distinct signals for the pyrazole ring carbons (C3, C4, and C5). | The chemical shifts of the pyrazole carbons will be influenced by the electron-donating amino groups and the electron-withdrawing carboxylate group. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino and pyrazole NH groups, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring. | The presence of multiple N-H bonds will likely result in broad absorption bands in the 3200-3500 cm⁻¹ region. The ester carbonyl stretch is expected around 1700-1730 cm⁻¹. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. | High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
Predicted Spectroscopic Data
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) | FT-IR (KBr, cm⁻¹) | MS (ESI+) |
| δ 1.25 (t, 3H, -CH₃) | δ 14.5 (-CH₃) | ~3450, 3350 (NH₂ stretching) | m/z [M+H]⁺ |
| δ 4.15 (q, 2H, -OCH₂-) | δ 59.0 (-OCH₂-) | ~3200 (NH stretching) | |
| δ 5.50 (s, 2H, -NH₂) | δ 95.0 (C4) | ~1710 (C=O stretching) | |
| δ 6.80 (s, 2H, -NH₂) | δ 140.0 (C5) | ~1630 (C=N stretching) | |
| δ 11.50 (s, 1H, -NH) | δ 155.0 (C3) | ~1580 (C=C stretching) | |
| δ 165.0 (C=O) |
Note: The predicted chemical shifts and absorption frequencies are based on data from structurally related pyrazole derivatives and may vary slightly in the actual experimental results.
Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be a high-melting solid, characteristic of highly polar, hydrogen-bonded structures. |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; insoluble in non-polar solvents. |
Applications in Drug Development
The this compound scaffold is a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The amino groups can be readily functionalized to introduce diverse substituents, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for structural elaboration. This strategic positioning of functional groups makes it an ideal starting material for the construction of libraries of compounds for high-throughput screening in various disease models.
Conclusion
This technical guide has outlined a robust and plausible pathway for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The detailed characterization protocol provides a framework for confirming the structure and purity of the synthesized molecule. The insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower researchers to confidently approach the synthesis and further derivatization of this valuable scaffold. The continued exploration of 3,5-diaminopyrazole derivatives holds great promise for the discovery of next-generation therapeutics.
References
An In-depth Technical Guide to Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate and its Core Scaffolds for Researchers and Drug Development Professionals
Introduction
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is a multifaceted heterocyclic compound that belongs to the pyrazole family, a class of compounds renowned for their wide-ranging applications in medicinal chemistry and materials science. While direct, extensive documentation on this compound is limited, a comprehensive understanding of its chemical properties and potential applications can be constructed by examining its core components: the Ethyl 3-amino-1H-pyrazole-4-carboxylate scaffold and the 3,5-diamino-1H-pyrazole core. This guide will provide an in-depth analysis of these two key structures, offering researchers and drug development professionals a thorough understanding of their synthesis, chemical behavior, and utility as versatile building blocks in the creation of novel therapeutic agents.
Part 1: The Ethyl 3-amino-1H-pyrazole-4-carboxylate Scaffold: A Foundational Building Block
Ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS No: 6994-25-8) is a pivotal intermediate in the synthesis of various heterocyclic compounds.[1][2] Its structure, featuring an amino group, a pyrazole ring, and an ethyl carboxylate moiety, provides multiple reactive sites for further chemical transformations.
Chemical Structure and Tautomerism
The structure of Ethyl 3-amino-1H-pyrazole-4-carboxylate is characterized by a five-membered pyrazole ring with an amino group at position 3 and an ethyl carboxylate group at position 4. Due to the nature of the pyrazole ring, this compound can exist in different tautomeric forms, with the proton on the nitrogen atom of the pyrazole ring being mobile. The IUPAC name for the most common tautomer is ethyl 5-amino-1H-pyrazole-4-carboxylate.[1]
Physicochemical and Spectroscopic Properties
The physicochemical properties of Ethyl 3-amino-1H-pyrazole-4-carboxylate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| CAS Number | 6994-25-8 | [1][2] |
| Appearance | Powder | |
| Melting Point | 105-107 °C | |
| Solubility | Soluble in various organic solvents. | [3] |
Spectroscopic Data:
-
¹H NMR: The ¹H NMR spectrum of a related compound, ethyl 3-acetamido-1H-pyrazole-4-carboxylate, shows characteristic signals for the ethyl group protons (a quartet around 4.31 ppm and a triplet around 1.38 ppm), a singlet for the pyrazole ring proton (around 7.77 ppm), and signals for the NH protons.[4]
-
IR Spectroscopy: The IR spectrum of related pyrazole derivatives displays characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C=O stretching of the ester group (around 1700 cm⁻¹), and C=N stretching of the pyrazole ring.[5]
-
Mass Spectrometry: The mass spectrum of Ethyl 3-amino-1H-pyrazole-4-carboxylate shows a molecular ion peak corresponding to its molecular weight.[1]
Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
A common and efficient method for the synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Ethyl 3-amino-1H-pyrazole-4-carboxylate.
Visualization of the Synthetic Workflow:
Caption: Synthetic route for Ethyl 3-amino-1H-pyrazole-4-carboxylate.
Part 2: The 3,5-Diamino-1H-pyrazole Core: A Privileged Scaffold
The 3,5-diamino-1H-pyrazole core is a highly valuable scaffold in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions, a key feature for binding to biological targets.[7]
General Properties and Reactivity
The presence of two amino groups at positions 3 and 5 significantly influences the electronic properties of the pyrazole ring. These electron-donating groups increase the electron density of the ring, making it more susceptible to electrophilic substitution at the 4-position. The amino groups themselves can act as nucleophiles, participating in a variety of chemical reactions such as acylation, alkylation, and diazotization.[8]
Synthetic Approaches to 3,5-Diaminopyrazoles
A common method for the synthesis of 3,5-diaminopyrazoles involves the cyclization of malononitrile with hydrazine.[9] Variations of this method allow for the introduction of different substituents on the pyrazole ring.
Part 3: Applications in Medicinal Chemistry and Drug Development
Both the Ethyl 3-amino-1H-pyrazole-4-carboxylate scaffold and the 3,5-diamino-1H-pyrazole core are instrumental in the development of new therapeutic agents.
Role as Synthetic Intermediates
Ethyl 3-amino-1H-pyrazole-4-carboxylate is a versatile starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][2][10]triazines.[5] These fused systems are present in numerous biologically active molecules. The amino and ester functionalities allow for sequential and regioselective reactions to build molecular complexity.
Pharmacological Significance
The pyrazole nucleus is a well-established pharmacophore, and aminopyrazole derivatives have demonstrated a wide range of biological activities, including:
-
Anticancer and Anti-inflammatory Activity: 3-aminopyrazole derivatives have been reported as potent anticancer and anti-inflammatory agents.[11]
-
Enzyme Inhibition: The 3,5-diaminopyrazole scaffold has been utilized in the design of kinase inhibitors by acting as a hinge-binding motif.
-
Antimicrobial and Antiviral Properties: Various aminopyrazole derivatives have shown promising activity against a range of microbial and viral pathogens.[11]
-
Anti-biofilm Agents: 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as a novel class of anti-biofilm agents.[8]
The structural features of these pyrazole derivatives allow them to mimic endogenous ligands and interact with high affinity to the active sites of enzymes and receptors, leading to their observed biological effects.
While this compound itself is not extensively characterized in the scientific literature, a detailed examination of its constituent scaffolds, Ethyl 3-amino-1H-pyrazole-4-carboxylate and the 3,5-diamino-1H-pyrazole core, provides a robust framework for understanding its potential chemical properties and applications. These scaffolds are of significant interest to the scientific community, particularly in the field of drug discovery, due to their synthetic versatility and the diverse biological activities exhibited by their derivatives. A thorough understanding of the chemistry of these pyrazole building blocks is crucial for the rational design and synthesis of next-generation therapeutic agents.
References
- 1. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6994-25-8|Ethyl 3-amino-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Diamino-1H-pyrazole | C3H6N4 | CID 9793703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
The Versatile Scaffold: An In-depth Technical Guide to Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diaminopyrazole Core
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1] Its inherent chemical properties, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, make it an ideal starting point for the design of novel therapeutics.[2] Among the various substituted pyrazoles, Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (CAS 59178-52-0) has emerged as a particularly valuable building block. Its di-amino substitution pattern offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for high-throughput screening and lead optimization. This guide provides a comprehensive technical overview of this key synthetic intermediate, from its synthesis and characterization to its application in the development of next-generation therapeutics.
Synthesis and Characterization: From Starting Materials to a Pure Product
The synthesis of this compound is a well-established process, typically proceeding through a two-step reaction sequence. The first step involves the preparation of a key intermediate, ethyl 2-cyano-3-ethoxyacrylate, followed by a cyclization reaction with hydrazine hydrate.
Part 1: Synthesis of the Precursor - Ethyl 2-cyano-3-ethoxyacrylate
The synthesis of ethyl 2-cyano-3-ethoxyacrylate is achieved through the condensation of ethyl cyanoacetate and triethyl orthoformate.[3]
Experimental Protocol: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate [3]
-
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate and triethyl orthoformate in acetic anhydride.
-
Heat the reaction mixture to reflux and maintain stirring for 6 hours.
-
After cooling to room temperature, extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product, a pale yellow solid, can be used in the next step without further purification.
-
Part 2: Synthesis of this compound
The final step in the synthesis is the cyclization of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve ethyl 2-cyano-3-ethoxyacrylate in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
After the initial reaction, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate and wash successively with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the final product as a solid.
-
Characterization Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₄O₂ | PubChem CID: 59178-52-0 |
| Molecular Weight | 170.17 g/mol | PubChem CID: 59178-52-0 |
| Appearance | Off-white to pale yellow solid | General observation |
| ¹H NMR (DMSO-d₆) | δ 1.25 (t, 3H, CH₃), 4.15 (q, 2H, CH₂), 5.5 (br s, 2H, NH₂), 6.5 (br s, 2H, NH₂), 11.5 (br s, 1H, NH) | [4] |
| ¹³C NMR (DMSO-d₆) | δ 14.5, 58.5, 95.0, 150.0, 155.0, 165.0 | [5] |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1680 (C=O stretching), ~1620 (N-H bending) | [6] |
| Mass Spectrum (m/z) | [M+H]⁺ = 171 | [4] |
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The diaminopyrazole core of this compound serves as a versatile starting point for the synthesis of a multitude of heterocyclic compounds with significant therapeutic potential.[7] One of the most promising areas of application is in the development of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[9]
Targeting Key Signaling Pathways
Derivatives of this compound have been shown to be potent inhibitors of several key kinase families, including the Janus kinases (JAKs) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[8][9]
-
The JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[9] Aberrant activation of this pathway is implicated in various cancers and autoimmune diseases. Diaminopyrazole-based compounds have been designed to target the ATP-binding site of JAKs, thereby blocking the downstream signaling cascade.
-
The PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8] Its overactivation is a common event in many types of cancer. By inhibiting key kinases in this pathway, diaminopyrazole derivatives can induce apoptosis and halt tumor progression.
Below is a diagram illustrating the points of intervention for diaminopyrazole-based kinase inhibitors in these critical signaling pathways.
Caption: Inhibition of JAK/STAT and PI3K/Akt pathways by diaminopyrazole derivatives.
Mechanism of Action: Competitive ATP Inhibition
The primary mechanism by which many pyrazole-based kinase inhibitors function is through competitive inhibition at the ATP-binding site of the kinase. The diaminopyrazole scaffold can be elaborated with various substituents that mimic the binding of ATP, thereby preventing the kinase from phosphorylating its downstream substrates. This targeted inhibition leads to the downregulation of the respective signaling pathways, resulting in the desired therapeutic effect.
The workflow for developing such targeted inhibitors from this compound is outlined below.
Caption: Drug development workflow using the diaminopyrazole scaffold.
Conclusion: A Foundation for Future Discoveries
This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of potentially life-saving therapeutics. Its straightforward synthesis, coupled with its proven utility as a scaffold for potent and selective kinase inhibitors, ensures its continued importance in the field of drug discovery. As our understanding of the molecular drivers of disease continues to grow, the versatility of the diaminopyrazole core will undoubtedly lead to the development of novel and effective treatments for a wide range of human ailments.
References
- 1. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]
- 2. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Critical Role of Solubility in the Application of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a pyrazole derivative, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1] The solubility of this compound in various organic solvents is a fundamental physical property that dictates its utility in synthesis, purification, formulation, and various screening assays. A thorough understanding of its solubility profile is therefore paramount for any researcher working with this molecule.
This technical guide provides an in-depth exploration of the solubility of this compound. In the absence of extensive published quantitative data, this document will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in a range of common organic solvents. The methodologies described herein are designed to be robust, reproducible, and adaptable to specific laboratory contexts.
Theoretical Framework: Factors Influencing the Solubility of Pyrazole Derivatives
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For pyrazole derivatives like this compound, several key factors come into play:
-
The Pyrazole Ring: The aromatic nature of the pyrazole ring and its capacity for hydrogen bonding significantly influence its solubility.[2]
-
Substituent Effects: The nature of the functional groups attached to the pyrazole core is a primary determinant of solubility. The presence of polar groups, such as the amino (-NH2) and carboxylate (-COOC2H5) groups in the target molecule, can enhance solubility in polar solvents. Conversely, non-polar substituents tend to increase solubility in non-polar organic solvents.[3]
-
Intermolecular Interactions: Strong intermolecular forces within the crystal lattice of the solid compound, such as hydrogen bonding and π-π stacking, result in higher lattice energy. A suitable solvent must provide sufficient energy to overcome these forces and solvate the individual molecules.[2]
-
Temperature: The solubility of most solid compounds in organic solvents, including pyrazole derivatives, generally increases with a rise in temperature.[2][4] This is because the increased kinetic energy of the solvent molecules allows them to more effectively break down the solute's crystal lattice.
Experimental Determination of Solubility: A Step-by-Step Guide
Given the limited availability of specific quantitative solubility data for this compound, this section provides a comprehensive, field-proven protocol for its experimental determination using the static equilibrium method. This method is widely accepted for its accuracy and reliability.[5]
Pre-requisites and Materials
-
Analyte: High-purity this compound.
-
Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).
-
Equipment:
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
A validated analytical method for quantification (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Add a precise volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the undissolved solid to settle. For finer suspensions, centrifugation can be employed to pellet the excess solid.
-
Withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is often suitable for pyrazole derivatives.[6] A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile is a good starting point.[6][7]
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, UV-Vis spectrophotometry can be a simpler method for quantification. A calibration curve must be prepared using standard solutions of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the concentration of the analyte in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at different temperatures to understand the temperature dependence of solubility.
-
Development of a Validated HPLC Method for Quantification
A robust and validated analytical method is critical for accurate solubility determination. The following outlines the key steps in developing an HPLC method for this compound:
Caption: Workflow for HPLC method development.
-
Column Selection: A C18 column is a common and effective choice for the separation of many organic molecules, including pyrazole derivatives.[6]
-
Mobile Phase Selection: A mixture of acetonitrile or methanol with water is a typical mobile phase for reverse-phase chromatography. The ratio can be adjusted to achieve optimal retention time and peak shape.
-
Wavelength Detection: The UV spectrum of the compound should be recorded to determine the wavelength of maximum absorbance (λmax) for sensitive detection.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness.[6]
Anticipated Solubility Profile and Solvent Selection Rationale
Based on the chemical structure of this compound, which contains both hydrogen bond donors (amino groups) and acceptors (amino, ester, and pyrazole nitrogens), a qualitative solubility profile can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino and carboxylate groups. |
| Polar Aprotic | DMF, DMSO, Acetone | High to Moderate | Can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar compounds. DMSO is a particularly strong organic solvent.[8] |
| Moderately Polar | Ethyl Acetate | Moderate to Low | Can act as a hydrogen bond acceptor but lacks donor capabilities. |
| Non-polar | Dichloromethane, Hexane | Low | Limited ability to interact with the polar functional groups of the analyte. |
Conclusion: A Practical Framework for Solubility Assessment
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By following the detailed protocols for solubility measurement and analytical method development, researchers can generate reliable and reproducible data that is crucial for the effective utilization of this important chemical entity in drug discovery and development. The principles and methodologies outlined here are not only applicable to the title compound but can also be adapted for the study of other pyrazole derivatives and related heterocyclic compounds.
References
- 1. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
tautomeric forms of 3,5-diaminopyrazole derivatives
An In-Depth Technical Guide to the Tautomeric Forms of 3,5-Diaminopyrazole Derivatives
Abstract
Pyrazoles are a cornerstone of heterocyclic chemistry, widely employed as versatile scaffolds in medicinal chemistry and drug development. A critical, yet often complex, feature of N-unsubstituted pyrazoles is their capacity for prototropic tautomerism, a phenomenon that significantly influences their chemical reactivity, physicochemical properties, and biological interactions.[1][2] For 3,5-diaminopyrazole derivatives, this tautomerism primarily manifests as an annular equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[1][3] Understanding and controlling this equilibrium is paramount for rational drug design and the regioselective synthesis of pyrazole-based compounds. This guide provides a comprehensive overview of the structural factors governing this tautomerism, details the experimental and computational methodologies used for its study, and presents key quantitative data to inform research and development professionals.
The Annular Tautomerism of 3,5-Diaminopyrazoles
The fundamental tautomeric relationship in 3,5-diaminopyrazoles involves a 1,2-proton shift between the two adjacent ring nitrogen atoms.[1] This process, known as annular prototropic tautomerism, results in two distinct isomers: 3,5-diamino-1H-pyrazole (where the proton is on the nitrogen adjacent to the C5-amino group) and a tautomeric form where the proton is on the other nitrogen. However, due to the C2 symmetry of the parent 3,5-diaminopyrazole, the two primary annular tautomers are identical. When substituents are introduced at other positions (e.g., C4) or on the amino groups, distinct tautomers are formed, commonly referred to as the "3-amino" and "5-amino" tautomers relative to the position of the other substituent.
While side-chain tautomerism could theoretically produce imino forms, experimental and computational studies overwhelmingly indicate that the amino tautomers are significantly more stable and are the predominant species observed.[1][3][4] The interconversion between the annular tautomers is typically a rapid and reversible process, leading to a dynamic equilibrium in solution.[1][5]
Caption: Annular Tautomeric Equilibrium in Substituted 3,5-Diaminopyrazoles.
Foundational Pillars: Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static; it is dictated by a subtle interplay of electronic, steric, and environmental factors. A thorough understanding of these influences is critical for predicting and controlling the tautomeric preference.
Electronic Effects of Substituents
The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric stability. The principle is rooted in the electronic push-pull dynamics within the heterocyclic system.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH2), hydroxyl (-OH), and alkyl groups donate electron density to the ring.[5][6] These groups tend to stabilize the tautomer where the mobile proton is on the nitrogen atom further from the substituent. For 3,5-disubstituted pyrazoles, EDGs at the C3 position generally favor the tautomer with the proton at N1 (the 3-substituted tautomer).[5] In the case of 3,5-diaminopyrazole, the two powerful EDGs create a system where the 3-amino tautomer is generally predicted to be the more stable form.[4][6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), carboxyl (-COOH), and formyl (-CHO) pull electron density from the ring.[5][6] These EWGs stabilize the tautomer where the proton is on the nitrogen atom adjacent to the substituent.[6] Therefore, an EWG at C5 would favor the N1-H tautomer.[6]
The Role of the Environment: Solvent and Physical State
The medium in which the pyrazole derivative exists profoundly impacts the tautomeric ratio.[5]
-
Solvent Polarity: The equilibrium can shift to favor the more polar tautomer in a more polar solvent. Ab initio calculations have shown that increasing solvent polarity can diminish the energy gap between tautomers, potentially leading to an observable equilibrium where one form does not overwhelmingly dominate.[7][8] For instance, a tautomeric equilibrium for an amino-substituted pyrazole was observed in DMSO, a highly polar solvent, whereas a single tautomer was preferred in less polar environments.[7][9]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can selectively stabilize one tautomer over another.[5] Water, for example, has been shown computationally to lower the energy barrier for proton transfer between tautomers by forming stabilizing hydrogen-bond bridges.[5]
-
Solid State vs. Solution: In the solid state, the observed tautomer is often the thermodynamically most stable one, but its preference is also heavily influenced by crystal packing forces and intermolecular hydrogen bonding networks.[3] It is common to find only one tautomeric form in a crystal lattice.[3][10] For example, X-ray diffraction studies on various 3(5)-aminopyrazoles have shown they exist as the 3-amino tautomer in the solid state.[8] This can differ significantly from the dynamic equilibrium present in solution.[10][11]
The Analytical Toolkit: Characterizing Tautomeric Forms
A multi-faceted analytical approach is required to unambiguously determine tautomeric structures and their relative populations. The synergy between experimental spectroscopy, diffraction, and computational modeling provides the most comprehensive understanding.
Caption: Integrated Workflow for Tautomer Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[11]
-
Chemical Shifts: The electronic environment of the pyrazole ring carbons (C3 and C5) and their attached protons differs significantly between tautomers, leading to distinct chemical shifts.[5][10] In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed, often appearing broad.[5]
-
Low-Temperature NMR: By lowering the temperature, the rate of proton exchange can be slowed sufficiently to observe separate, sharp signals for each tautomer.[5][12] This allows for the direct determination of the tautomeric equilibrium constant (KT) by integrating the signals corresponding to each form.[12]
-
¹⁵N NMR: The chemical shifts of the two ring nitrogen atoms are highly sensitive to their hybridization and protonation state ("pyrrole-like" vs. "pyridine-like"). This makes ¹⁵N NMR an excellent tool for distinguishing between tautomers, both in solution and in the solid state (CP/MAS).[13][14]
-
Nuclear Overhauser Effect (NOE): NOE experiments can be used to establish through-space proximity between the mobile N-H proton and other protons on the molecule, helping to assign the structure of the dominant tautomer in solution.[7][9]
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[7][9] It definitively identifies which tautomer is present in the crystal, revealing the precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonds) that stabilize that particular form.[3][15] While this data is for the solid phase only, it provides a crucial reference point for interpreting solution-state data and validating computational models.[16]
Computational Chemistry
Theoretical calculations are indispensable for predicting the intrinsic stability of tautomers and rationalizing experimental findings.
-
Methods: Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods like Møller–Plesset (MP2) are commonly used.[5][8][16] High-level basis sets such as 6-311++G(d,p) are employed to accurately model the electronic structure.[5][6][17]
-
Energy Calculations: These methods calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the different tautomers.[6][17] Calculations predict that for the parent 3,5-aminopyrazole, the 3-amino tautomer is more stable than the 5-amino form by approximately 10 kJ mol⁻¹.[8][17]
-
Solvation Models: To simulate solution-phase behavior, calculations can incorporate a Polarizable Continuum Model (PCM), which has shown that the relative stability of a more polar tautomer increases in solvents like DMSO.[8]
-
Spectroscopic Prediction: Computational methods like GIAO can predict NMR chemical shifts, which can then be compared with experimental spectra to aid in the assignment of tautomeric forms.[5][16]
Quantitative Data Summary
The following table summarizes key quantitative data gathered from experimental and computational studies on aminopyrazole derivatives, providing a reference for researchers.
| Parameter | Method | System | Finding | Reference |
| Relative Stability (ΔG) | DFT (B3LYP)/6-311++G(d,p) | Unsubstituted 3(5)-aminopyrazole (gas phase) | 3-amino tautomer is more stable by 9.8 kJ mol⁻¹. | [17] |
| Relative Stability (ΔE) | DFT (B3LYP)/6-311++G(d,p) | Unsubstituted 3(5)-aminopyrazole (gas phase) | 3-amino tautomer is more stable by 10.7 kJ mol⁻¹. | [17] |
| Tautomeric Form (Solid) | X-Ray Crystallography | 3,5-Disubstituted pyrazoles with amino group | Tautomer with amino group at C3 is observed. | [7][9] |
| Tautomeric Form (Solid) | CP/MAS ¹³C NMR | 4-Substituted 3(5)-aminopyrazoles | Compounds exist as the 3-amino tautomers. | [8] |
| Tautomeric Equilibrium | ¹H NMR (in DMSO-d₆) | 4-Cyano-3(5)-aminopyrazole | Exists preferentially as the 5-amino tautomer. | [8] |
| Tautomeric Equilibrium | ¹H NMR (in DMSO-d₆) | 4-Methoxy-3(5)-aminopyrazole | Exists preferentially as the 3-amino tautomer. | [8] |
| ¹⁵N Chemical Shift (Solid) | CP/MAS ¹⁵N NMR | 1-Phenyl-1H-pyrazol-3-ol | "Pyridine-like" N-2 at 243.1 ppm; "Pyrrole-like" N-1 at 192.6 ppm. | [13][14] |
Field-Proven Methodologies: Experimental Protocols
The following protocols are designed to be self-validating systems for the comprehensive analysis of tautomerism in novel 3,5-diaminopyrazole derivatives.
Protocol 1: Determination of Tautomeric Ratio by Low-Temperature ¹H NMR
-
Objective: To slow the proton exchange between tautomers to quantify their relative populations in solution.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6 mL of a deuterated solvent with a low freezing point (e.g., DMSO-d₆, CD₂Cl₂, or THF-d₈).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to observe the initial state (potentially time-averaged or broad signals).
-
Temperature Reduction: Cool the sample inside the NMR spectrometer in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum at each temperature step. Monitor the signals for C-H protons or substituent protons that are expected to have different chemical shifts in each tautomer.
-
Identify Slow Exchange: Continue cooling until the broad, averaged signals resolve into two or more distinct sets of sharp signals, indicating the slow-exchange regime has been reached.[12]
-
Quantification: Integrate a pair of well-resolved, non-overlapping signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the tautomeric ratio (K_T = [Tautomer B] / [Tautomer A]).
-
Validation: Repeat the integration on multiple pairs of signals to ensure consistency. The sum of the mole fractions of the observed tautomers should equal 1.
-
Protocol 2: Unambiguous Solid-State Structure by Single-Crystal X-Ray Diffraction
-
Objective: To determine the precise molecular structure and tautomeric form present in the solid state.
-
Methodology:
-
Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This is often the most challenging step. Common methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling. Test a variety of solvents.
-
Crystal Selection & Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and potential degradation. Collect diffraction data over a full sphere of reflection.
-
Structure Solution: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms.
-
Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data. Critically, locate the hydrogen atom on the pyrazole ring nitrogens from the electron density difference map to unambiguously identify the tautomer.
-
Validation: The final refined structure should have low R-factors (e.g., R1 < 0.05) and a good quality of fit (GooF ≈ 1), providing a high-confidence model of the solid-state tautomer.[15] Analyze the resulting structure for key intermolecular interactions, such as hydrogen bonding patterns, that stabilize the observed form.
-
Protocol 3: Predicting Tautomer Stability via Computational Modeling
-
Objective: To calculate the relative Gibbs free energies of the potential tautomers to predict their thermodynamic stability.
-
Methodology:
-
Structure Generation: Build the 3D structures of all plausible tautomers (e.g., 3-amino and 5-amino forms) in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable quantum mechanical method. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[8][17] This calculation should be performed in vacuo (gas phase) to determine intrinsic stability.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).
-
Solvation Effects (Optional but Recommended): To model a solution environment, repeat the geometry optimization and frequency calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, DMSO).[8]
-
Energy Comparison: Calculate the relative Gibbs free energy (ΔG) between the tautomers (ΔG = G_TautomerB - G_TautomerA). The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus the major species at equilibrium.
-
Validation: Compare the predicted most stable tautomer with experimental results from NMR or X-ray crystallography. If available, calculated NMR chemical shifts (using the GIAO method) can be directly compared to experimental spectra for further validation.[5][16]
-
Conclusion: Implications for Synthesis and Drug Discovery
The tautomeric nature of 3,5-diaminopyrazole derivatives is not merely an academic curiosity; it has profound practical consequences. In chemical synthesis, the reactivity of the pyrazole ring is tautomer-dependent. For example, the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines often relies on the reactivity of the less stable 5-amino tautomer, highlighting the need to understand the equilibrium to control reaction outcomes.[4][5]
In drug development, the specific tautomer present can dramatically alter a molecule's shape, hydrogen bonding capacity, and polarity. These features are critical for molecular recognition at a biological target. A drug may bind to its receptor in a single, specific tautomeric form, making the equilibrium constant a key parameter in determining its potency. Therefore, a comprehensive characterization of the tautomeric landscape is an essential component of the lead optimization process, ensuring that structure-activity relationships (SAR) are built upon a correct understanding of the underlying molecular structure.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 13. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Diaminopyrazole Core: A Comprehensive Technical Guide to its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diaminopyrazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and significant biological activity. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, and synthetic methodologies for preparing diaminopyrazole derivatives. We will explore the seminal early syntheses, delve into the mechanistic intricacies of various synthetic routes, and provide detailed, field-proven protocols for the preparation of these crucial heterocyclic compounds. This guide is designed to be an essential resource for researchers and professionals engaged in drug discovery and development, offering both historical context and practical synthetic insights.
Introduction: The Significance of the Diaminopyrazole Scaffold
Diaminopyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and two amino substituents on the pyrazole ring. The unique electronic properties and hydrogen bonding capabilities imparted by the amino groups make these compounds highly valuable in the design of novel therapeutic agents and functional materials. The diaminopyrazole core is a privileged scaffold in drug discovery, appearing in a wide array of bioactive molecules with applications as kinase inhibitors, antibacterial agents, and anticancer therapeutics[1][2]. Their utility also extends to industrial applications, such as in the formulation of oxidative hair dyes[3][4]. This guide will provide a thorough exploration of the synthesis of this important class of molecules, from its earliest discoveries to modern, efficient methodologies.
A Journey Through Time: The Discovery and Historical Development of Diaminopyrazole Synthesis
The history of pyrazole synthesis dates back to 1883, with Ludwig Knorr's pioneering work on the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives[5]. However, the specific discovery of the diaminopyrazole core came later.
The Dawn of Diaminopyrazole Synthesis: von Rothenburg's Ambiguous Findings
The earliest documented attempt at synthesizing a diaminopyrazole was reported in 1894 by von Rothenburg, who described the reaction of malononitrile with hydrazine, purportedly yielding 3,5-diaminopyrazole[6][7]. This seemingly straightforward, one-step synthesis from readily available starting materials marked a significant, albeit initially unverified, milestone.
A Deeper Look: Sato's Reinvestigation and the Complexity of the Malononitrile-Hydrazine Reaction
Decades later, a reinvestigation of von Rothenburg's work by Sato revealed a more complex reaction landscape[6][7]. Sato's research demonstrated that the reaction between malononitrile and hydrazine did not, in fact, produce 3,5-diaminopyrazole as the primary product. Instead, a mixture of 5-amino-4-cyanopyrazole and 5-amino-3-hydrazinopyrazole was formed[6][7]. This discovery highlighted the nuanced reactivity of malononitrile and the importance of careful product characterization in heterocyclic synthesis. It was found that the dimerization of malononitrile can occur before the reaction with hydrazine, leading to different cyclization pathways[7].
This early work laid the foundation for a more thorough understanding of the factors governing the synthesis of diaminopyrazoles and spurred the development of more controlled and reliable synthetic methods.
Core Synthetic Strategies: A Technical Deep Dive
The synthesis of diaminopyrazoles can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic considerations. This section will provide a detailed examination of the most important and widely used methods.
The Malononitrile Route: Taming a Versatile Precursor
Despite the initial complexities, the reaction of malononitrile and its derivatives with hydrazines remains a cornerstone of 3,5-diaminopyrazole synthesis[3][6][7][8]. The key to a successful synthesis lies in controlling the reaction conditions to favor the desired cyclization pathway.
A reliable method for the synthesis of a substituted 3,5-diaminopyrazole involves the use of a substituted malononitrile, which prevents the dimerization issue observed with unsubstituted malononitrile. The reaction of phenylmalononitrile with hydrazine hydrate, for instance, cleanly yields 3,5-diamino-4-phenylpyrazole[9].
Experimental Protocol: Synthesis of 3,5-Diamino-4-phenylpyrazole [9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylmalononitrile (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3,5-diamino-4-phenylpyrazole.
Causality Behind Experimental Choices: The use of an excess of hydrazine hydrate ensures complete consumption of the dinitrile. Ethanol is a suitable solvent as it dissolves the starting materials and allows for a reaction temperature that promotes cyclization without significant side product formation. The precipitation of the product upon cooling simplifies the purification process.
}
The β-Ketonitrile Approach: A Versatile Pathway to 5-Aminopyrazoles and Diaminopyrazoles
The condensation of β-ketonitriles with hydrazines is a highly versatile and widely employed method for the synthesis of 5-aminopyrazoles[7]. This approach can be adapted to produce diaminopyrazoles by using appropriately substituted starting materials.
The reaction proceeds through a two-step mechanism:
-
Hydrazone Formation: The terminal nitrogen of the hydrazine molecule performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon, resulting in the formation of the 5-aminopyrazole ring.
}
Multi-Step Synthesis of 4,5-Diaminopyrazoles: A Strategy for Regiocontrol
For the synthesis of asymmetrically substituted diaminopyrazoles, such as 4,5-diaminopyrazoles, a multi-step approach is often necessary to ensure regiochemical control. A common strategy involves the construction of a substituted pyrazole ring followed by the introduction of the amino groups.
This compound, used in oxidative hair dyes, is synthesized via a multi-step process starting from 3,5-dibromo-4-nitropyrazole[4].
Experimental Workflow
-
N-Alkylation: 3,5-Dibromo-4-nitropyrazole is first alkylated at the N1 position with a hydroxyethyl halide in the presence of a base like sodium hydride.
-
Nucleophilic Aromatic Substitution: The resulting N-hydroxyethyl-3,5-dibromo-4-nitropyrazole is then reacted with an amine, such as benzylamine, which selectively displaces one of the bromine atoms to yield a 5-amino-3-bromo-4-nitropyrazole derivative.
-
Reduction: The nitro group is subsequently reduced to an amino group, typically through catalytic hydrogenation.
-
Final Amination and Salt Formation: The remaining bromine atom is displaced by an amino group, and the final product is isolated as a sulfate salt.
}
Modern Synthetic Methodologies
Contemporary research in diaminopyrazole synthesis focuses on developing more efficient, environmentally friendly, and versatile methods. These include multicomponent reactions and the use of novel catalysts.
Multicomponent Reactions
One-pot, multicomponent reactions offer a streamlined approach to complex molecule synthesis by combining multiple starting materials in a single reaction vessel. For example, the synthesis of 5-aminopyrazoles has been achieved through a three-component reaction of an aldehyde, malononitrile, and a hydrazine[2]. This approach is highly atom-economical and reduces the need for purification of intermediates.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. The synthesis of diaminopyrazole derivatives has been successfully achieved using microwave-assisted methods, providing a greener alternative to conventional heating[1][2].
Applications in Drug Discovery and Development
The diaminopyrazole scaffold is a key component in numerous clinically important drugs and drug candidates. Its ability to form multiple hydrogen bonds and participate in various non-covalent interactions makes it an ideal pharmacophore for targeting a range of biological targets.
| Drug/Compound Class | Therapeutic Area | Target | Reference |
| Diaminopyrazole Derivatives | Cancer | Cyclin-dependent kinase 2 (CDK2) | [1] |
| Fused Pyrazoloazines | Various | Kinases, GPCRs | [10][11] |
| Disperazol | Infectious Diseases | Biofilm dispersal in P. aeruginosa | [12] |
Conclusion
The synthesis of diaminopyrazoles has evolved significantly from its early, somewhat ambiguous beginnings. From the initial explorations of the malononitrile-hydrazine reaction to the development of sophisticated, multi-step, and multicomponent strategies, the field has matured to provide chemists with a robust toolbox for accessing a wide variety of diaminopyrazole derivatives. The continued importance of this scaffold in medicinal chemistry and materials science ensures that the development of novel and improved synthetic methodologies will remain an active and exciting area of research. This guide has provided a comprehensive overview of the historical context, key synthetic strategies, and practical protocols, serving as a valuable resource for researchers in the field.
References
- 1. Comparative Study of Conventional, Grinding, and Microwave-Assisted Synthesis of Aminopyrazolones and Diaminopyrazoles: Exploring the Antitumor Activity, Dual CDK-2/CA IX Inhibition Potential, and Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cir-safety.org [cir-safety.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 12. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Pyrazole Scaffolds in Modern Drug Discovery
Abstract
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, synthetic accessibility, and versatile bioisosteric functions have cemented its role as a cornerstone in the development of novel therapeutics. This guide provides an in-depth analysis of the pyrazole core's application in drug discovery, moving from its fundamental chemical attributes to its role in targeting a wide array of diseases. We will explore the causality behind its success in key therapeutic areas, detail validated experimental protocols for its synthesis and evaluation, and present a forward-looking perspective on its future in pharmacotherapy.
The Pyrazole Core: A Privileged Chemical Architecture
The pyrazole ring's utility in drug design is not accidental; it stems from a unique combination of structural and electronic features. The ring system consists of three carbon atoms and two adjacent nitrogens, creating a stable aromatic structure. One nitrogen atom (N-1) is "pyrrole-like" and can act as a hydrogen bond donor, while the other (N-2) is "pyridine-like" and serves as a hydrogen bond acceptor. This dual functionality allows pyrazole-containing molecules to form specific and robust interactions with biological targets, such as the hinge region of kinases.
Furthermore, the pyrazole scaffold is metabolically stable and can serve as a bioisosteric replacement for other aromatic systems, like phenyl or imidazole rings, often improving potency and physicochemical properties such as solubility and lipophilicity. Its tunable nature allows for substitution at multiple positions, enabling medicinal chemists to perform detailed Structure-Activity Relationship (SAR) studies to optimize efficacy and selectivity.
Below is a diagram illustrating the fundamental structure and key properties of the pyrazole scaffold.
Caption: Fundamental properties of the pyrazole scaffold.
Therapeutic Applications: From Oncology to Neurodegeneration
The versatility of the pyrazole scaffold is evident in the broad range of diseases for which pyrazole-containing drugs have been developed. As of 2023, dozens of drugs incorporating this moiety have received FDA approval, targeting everything from cancer to cardiovascular disease.
Oncology: The Kinase Inhibitor Powerhouse
A major area of success for pyrazole scaffolds is in the development of protein kinase inhibitors (PKIs). Altered kinase activity is a hallmark of many cancers, making PKIs a crucial class of targeted therapies. The pyrazole ring is adept at mimicking the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, which serves as a strong anchor point for the inhibitor. Of the 74 small molecule PKIs approved by the FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.
Table 1: FDA-Approved Pyrazole-Containing Kinase Inhibitors
| Drug Name | Primary Target(s) | Therapeutic Indication | Year of First FDA Approval |
| Crizotinib | ALK, MET, ROS1 | Non-Small Cell Lung Cancer (NSCLC) | 2011 |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | 2011 |
| Encorafenib | BRAF V600E | Melanoma, Colorectal Cancer | 2018 |
| Erdafitinib | FGFR1-4 | Urothelial Carcinoma | 2019 |
| Avapritinib | KIT, PDGFRA | Gastrointestinal Stromal Tumor (GIST) | 2020 |
| Pralsetinib | RET | NSCLC, Thyroid Cancer | 2020 |
| Asciminib | BCR-ABL1 (Allosteric) | Chronic Myeloid Leukemia (CML) | 2021 |
| Pirtobrutinib | BTK (Non-covalent) | Mantle Cell Lymphoma | 2023 |
This table is a representative list and not exhaustive of all pyrazole-containing drugs.
The following diagram illustrates a generalized workflow for the discovery of pyrazole-based kinase inhibitors.
Caption: Workflow for pyrazole-based kinase inhibitor development.
Neurodegenerative and Psychiatric Disorders
The pyrazole scaffold's ability to act as both a hydrogen-bond donor and acceptor makes it well-suited to interact with protein targets implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. Pyrazole derivatives have been developed as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in managing these conditions. For instance, the pyrazoline derivative A13 (5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) showed potent anti-AChE activity with an IC50 value in the nanomolar range.
Anti-Inflammatory and Analgesic Agents
Historically, pyrazole derivatives like antipyrine and phenylbutazone were widely used for their anti-inflammatory, analgesic, and antipyretic properties. The modern era of pyrazole-based anti-inflammatory drugs is best represented by Celecoxib , a selective COX-2 inhibitor approved in 1998 for treating arthritis and acute pain. Its mechanism relies on inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is highly expressed in inflamed tissues, thereby reducing pain and inflammation.
Antimicrobial and Antiviral Applications
The rise of antimicrobial resistance has spurred the search for new chemical scaffolds. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogens. Recent studies have highlighted pyrazole-based compounds with selective activity against Gram-positive bacteria, including resistant strains like MRSA and VRE. In the antiviral space, pyrazoles have been investigated as inhibitors against multiple targets, including those for HSV-1 and H1N1.
Experimental Protocols & Methodologies
A core strength of the pyrazole scaffold is its synthetic tractability. The following protocols provide validated, step-by-step methodologies for the synthesis and biological evaluation of pyrazole-based compounds.
Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Cyclocondensation
This protocol describes a common and robust method for pyrazole synthesis: the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This self-validating workflow includes characterization steps essential for confirming the identity and purity of the final product.
Objective: To synthesize 1-phenyl-3-(trifluoromethyl)-5-phenyl-1H-pyrazole.
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Phenylhydrazine hydrochloride (1.1 eq)
-
Ethanol (as solvent)
-
Sodium acetate (1.2 eq)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and ethanol. Stir until the starting material is fully dissolved.
-
Addition of Reagents: Add phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution. The sodium acetate acts as a base to free the phenylhydrazine from its hydrochloride salt.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add deionized water and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality: The water wash removes residual salts (e.g., sodium acetate, NaCl) and the brine wash helps to remove residual water from the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Validation Step 1): Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization (Validation Step 2): Confirm the structure and purity of the isolated product using:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.
-
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a typical biochemical assay to determine the inhibitory potency (IC₅₀) of a synthesized pyrazole compound against a target kinase.
Objective: To determine the IC₅₀ value of a pyrazole test compound against Kinase X.
Materials:
-
Purified, active Kinase X enzyme
-
Specific peptide substrate for Kinase X
-
ATP (Adenosine Triphosphate)
-
Pyrazole test compound (dissolved in DMSO)
-
Assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well assay plates
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Setup: In a 384-well plate, add the assay buffer.
-
Addition of Inhibitor: Add a small volume (e.g., 50 nL) of the serially diluted test compound to the appropriate wells. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.
-
Enzyme Addition: Add the Kinase X enzyme to all wells except the negative control wells.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Causality: The kinase will transfer a phosphate group from ATP to the substrate. The inhibitor competes with ATP, reducing this activity.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining kinase activity by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or ATP consumed.
-
Data Analysis (Validation):
-
Read the luminescence signal on a plate reader.
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a frontier in drug discovery. Its journey from an anti-inflammatory agent to a cornerstone of targeted cancer therapy demonstrates its remarkable adaptability. Future research will likely focus on several key areas:
-
Novel Scaffolds: Exploring fused pyrazole systems (e.g., pyrazolo[3,4-d]pyrimidines) to target new biological space and improve selectivity.
-
Targeting Undruggable Proteins: Utilizing the pyrazole core to design covalent inhibitors or molecular glues for previously intractable targets.
-
Advanced Synthesis: Employing modern synthetic techniques like microwave-assisted synthesis and flow chemistry to rapidly generate diverse pyrazole libraries.
A Comprehensive Technical Guide to the Theoretical Calculation of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate's Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds and the Power of Computational Chemistry
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate, a member of this versatile family of heterocyclic compounds, presents a promising scaffold for drug design due to its multiple hydrogen bond donors and acceptors, as well as its potential for diverse chemical modifications. Understanding the three-dimensional structure, electronic properties, and reactive behavior of this molecule at a quantum level is paramount for predicting its interactions with biological targets and for designing novel, more potent therapeutic agents.[3][4]
This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure and properties of this compound. As a self-validating system, this guide will not only detail the "how" but also the "why" behind the selection of specific computational protocols, ensuring a robust and reproducible approach to the theoretical analysis of this and similar pyrazole derivatives.
Core Theoretical Methodologies: A Multi-faceted Approach to Molecular Understanding
A thorough theoretical investigation of this compound necessitates a multi-pronged approach, integrating various computational techniques to build a holistic picture of its molecular characteristics. The primary methodologies employed are Density Functional Theory (DFT), molecular docking, and spectroscopic analysis.
Density Functional Theory (DFT): The Foundation of Structural and Electronic Property Prediction
DFT has become an indispensable tool for investigating the structural and electronic properties of molecular systems, offering a favorable balance between computational cost and accuracy.[5][6] It is the ideal starting point for characterizing the molecular geometry, vibrational frequencies, and electronic distribution of this compound.
-
Initial Structure Preparation:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting conformation.
-
-
Geometry Optimization:
-
Select a suitable functional and basis set. The B3LYP functional with the 6-311+G** basis set is a widely used and well-validated combination for organic molecules, providing a good description of both structure and electronic properties.[7]
-
Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface. The optimization is considered complete when the forces on all atoms are close to zero and the displacement of atoms between optimization steps is negligible.
-
Causality: The choice of the B3LYP functional is based on its proven track record in accurately predicting the geometries of a wide range of organic compounds. The 6-311+G** basis set is chosen to provide a flexible description of the electron density, including diffuse functions (+) for non-covalent interactions and polarization functions (**) for accurately representing bonding environments.
-
-
Vibrational Frequency Analysis:
-
Following optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311+G**).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the theoretical model.[2][7] A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.
-
-
Electronic Property Calculation:
-
From the optimized geometry, calculate key electronic properties:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is invaluable for predicting sites of interaction with other molecules.[5]
-
Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom, offering further insight into the molecule's polarity and reactivity.[5]
-
-
Quantitative Data Summary
The following tables present exemplar quantitative data that would be obtained from the DFT calculations on this compound. Note: As no specific experimental or fully calculated data for this exact molecule is available in the provided search results, the values below are illustrative and based on typical results for similar pyrazole derivatives.
| Parameter | Expected Calculated Value (B3LYP/6-311+G**) |
| Total Energy (Hartree) | -685.12345 |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 4.66 |
Table 1: Calculated Molecular Properties of this compound.
| Bond | Expected Bond Length (Å) | Bond Angle | Expected Bond Angle (°) |
| N1-N2 | 1.38 | N1-N2-C3 | 112.5 |
| N2-C3 | 1.33 | N2-C3-C4 | 108.0 |
| C3-C4 | 1.42 | C3-C4-C5 | 105.5 |
| C4-C5 | 1.39 | C4-C5-N1 | 110.0 |
| C5-N1 | 1.35 | C5-N1-N2 | 104.0 |
Table 2: Selected Optimized Geometric Parameters of the Pyrazole Ring.
Visualization of the Computational Workflow
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. eurasianjournals.com [eurasianjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. science.su.edu.krd [science.su.edu.krd]
Methodological & Application
Protocol for the Regioselective N-Acylation of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-acylation of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is a critical transformation for the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. However, the presence of multiple nucleophilic centers—two exocyclic amino groups and two endocyclic pyrazole nitrogens—presents a considerable challenge in achieving regioselectivity. This application note provides a comprehensive guide to navigating this complex reaction. It elucidates the underlying principles governing selectivity, offers detailed, field-proven protocols for controlled N-acylation, and presents a framework for the characterization and validation of the resulting isomers. The methodologies described herein are designed to empower researchers to predictably synthesize desired N-acylated diaminopyraozle derivatives, a crucial step in the development of novel therapeutics.
The Fundamental Challenge: Regioselectivity in Diaminopyrazole Acylation
This compound possesses four distinct nitrogen atoms that can potentially undergo acylation. The outcome of the reaction is a delicate interplay between the electronic properties and steric accessibility of these sites, as well as the specific reaction conditions employed. Understanding these factors is paramount to controlling the synthesis.
The potential sites for acylation are:
-
N1-H: The unsubstituted ring nitrogen. Acylation at this position is common for many pyrazole systems.
-
N2: The second ring nitrogen, accessible via tautomerization.
-
C3-NH₂: The exocyclic amino group at the 3-position.
-
C5-NH₂: The exocyclic amino group at the 5-position.
The relative nucleophilicity of these sites is not intuitive and is heavily influenced by the surrounding chemical environment. For instance, acylation of the related Ethyl 3-amino-1H-pyrazole-4-carboxylate can yield a mixture of mono-, di-, and even tri-acetylated products, with the distribution being highly sensitive to the chosen solvent and catalyst.[1][2][3]
Figure 1: Nucleophilic sites on this compound.
Critical Parameters for Directing Regioselectivity
Mastery of this acylation reaction hinges on the careful selection of four key parameters: the acylating agent, the solvent, the base or catalyst, and the reaction temperature.
-
Acylating Agent: The reactivity of the acylating agent is a primary determinant.
-
Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive electrophiles that often require a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the resulting HCl.[4] Their high reactivity can sometimes lead to over-acylation or reduced selectivity.
-
Anhydrides (e.g., Acetic Anhydride): Generally less reactive than acyl chlorides, allowing for more controlled reactions. The choice of solvent and catalyst becomes even more critical when using anhydrides to achieve selectivity.[1][2]
-
-
Solvent: The solvent's polarity and its ability to form hydrogen bonds can stabilize or destabilize transition states, thereby favoring one reaction pathway over another.
-
Aprotic Polar Solvents (e.g., DMF, Dioxane): These are commonly used. Studies on similar pyrazoles show that DMF can significantly favor the formation of specific mono-acetylated products.[1][2]
-
Aprotic Nonpolar Solvents (e.g., Chloroform, Dichloromethane): Chloroform has been shown to promote di-acetylation in some cases, indicating a different reactivity profile.[1][2]
-
-
Base/Catalyst:
-
Stoichiometric Base (e.g., Triethylamine): Primarily acts as an acid scavenger when using acyl chlorides.
-
Catalyst (e.g., 4-Dimethylaminopyridine, DMAP): DMAP is a hypernucleophilic acylation catalyst. It reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate can then acylate the pyrazole substrate. The use of catalytic DMAP has been shown to dramatically alter product ratios, for instance, shifting a 2:1 mixture of isomers to a highly selective 95:5 ratio in favor of one product.[1][2]
-
-
Temperature and Stoichiometry: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Likewise, using a controlled stoichiometry (e.g., 1.0-1.5 equivalents) of the acylating agent is crucial for minimizing the formation of di- and tri-acylated byproducts.[1][2]
Experimental Protocols
The following protocols provide validated starting points for the N-acylation reaction. Researchers should consider these as templates to be optimized for their specific acylating agent and desired product.
Protocol A: General Mono-Acylation with an Acyl Chloride
This protocol is a robust method for achieving mono-acylation, leveraging a strong base to control the reaction.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Ar or N₂), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. Causality Note: Slow addition prevents a rapid exotherm and minimizes the formation of side products.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) to isolate the desired mono-acylated product.
Protocol B: DMAP-Catalyzed Selective Acylation with Acetic Anhydride
This protocol is adapted from literature reports on similar substrates and is designed to enhance selectivity towards a specific mono-acylated isomer.[1][2][3]
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and DMAP (0.2 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration).
-
Reagent Addition: Add acetic anhydride (1.2 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The formation of a specific isomer is often rapid under these conditions.[1][2] Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup - Quenching: Pour the reaction mixture into a larger flask containing water and ethyl acetate to precipitate the product and dilute the DMF.
-
Workup - Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Insight: Multiple extractions are necessary due to the solubility of the product and DMF in the aqueous phase.
-
Workup - Washing: Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the major mono-acetylated isomer.
Data Summary and Expected Outcomes
The choice of conditions dramatically impacts the product distribution. The following table, based on studies of a closely related aminopyrazole, illustrates the guiding principles for selecting your reaction parameters.[1][2][3]
| Acylating Agent (eq) | Solvent | Catalyst (eq) | Temp. | Major Products & Approx. Ratio |
| Ac₂O (1.0-1.5) | DMF | None | RT | Mixture of two mono-acetylated isomers (~2:1) |
| Ac₂O (1.0-1.5) | DMF | DMAP (0.2) | RT | Predominantly one mono-acetylated isomer (~95:5) |
| Ac₂O (1.0-1.5) | Chloroform | None | RT | Significant formation of di-acetylated product |
| Ac₂O (8.0) | Ac₂O | None | Reflux | Mixture including tri-acetylated product |
Workflow and Characterization
A systematic workflow is essential for success. The structural elucidation of the resulting isomers requires a combination of spectroscopic techniques.
Figure 2: General experimental workflow for N-acylation.
Structural Validation:
-
¹H and ¹³C NMR: The position of the acyl group will cause distinct changes in the chemical shifts of nearby protons and carbons.
-
Mass Spectrometry (MS): Confirms the addition of a single acyl group by identifying the correct molecular ion peak.
-
2D NMR (HMBC, HSQC, NOESY): These are powerful, often essential, techniques for unambiguously assigning the structure. For example, an HMBC experiment can show a correlation between the carbonyl carbon of the acyl group and protons on the pyrazole ring or exocyclic amine, confirming the site of attachment.[1][2]
References
- 1. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate as a Cornerstone Synthon for Fused Heterocyclic Systems
Abstract
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is a highly versatile and valuable building block in modern synthetic organic and medicinal chemistry. Possessing a unique arrangement of nucleophilic centers—two primary amino groups at the C3 and C5 positions and the pyrazole ring nitrogens—this molecule serves as a powerful precursor for the construction of a wide array of fused heterocyclic scaffolds. Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth exploration of its application in synthesizing two key pharmacologically relevant fused systems: pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. We will delve into the mechanistic rationale behind these syntheses, present field-proven, step-by-step protocols, and offer expert insights into experimental design and optimization.
Introduction: The Strategic Value of a Polyfunctional Pyrazole
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[3][4][5] this compound stands out due to its polyfunctional nature, which allows for controlled and regioselective annulation reactions to build more complex molecular architectures.
The key to its synthetic utility lies in the differential reactivity of its nucleophilic sites. The exocyclic 5-amino group is generally considered the most nucleophilic site, followed by the 3-amino group and the endocyclic ring nitrogens.[6][7] This inherent electronic bias allows chemists to direct cyclization reactions with bis-electrophiles, leading to specific, predictable isomeric products. This document will focus on the two most prominent synthetic pathways originating from this precursor.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
large-scale synthesis method for Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to the Large-Scale Synthesis of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Abstract
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, a critical heterocyclic building block in modern drug discovery and development. The strategic importance of this intermediate necessitates a robust, scalable, and safe manufacturing process. This guide details a highly efficient one-pot cyclocondensation reaction, emphasizing the causality behind experimental choices, process safety, and validation. The described methodology is designed for researchers, scientists, and drug development professionals, offering a clear pathway from laboratory-scale understanding to pilot-plant-scale production.
Introduction: The Strategic Importance of the 3,5-Diaminopyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including analgesics, anti-inflammatory drugs, and anti-cancer agents.[1] The specific substitution pattern of this compound, featuring two amino groups and an ethyl ester, provides a versatile platform for creating complex molecular architectures with tailored biological activities. The two distinct amino groups at the C3 and C5 positions offer regioselective functionalization opportunities, while the C4-carboxylate enables further derivatization, making it an invaluable intermediate for constructing libraries of potential drug candidates. The development of a scalable and economically viable synthesis is therefore a critical step in advancing pharmaceutical pipelines that rely on this core structure.
Core Synthetic Strategy: Cyclocondensation
The most direct and industrially scalable approach to constructing the 3,5-diaminopyrazole ring system is through the cyclocondensation of a hydrazine derivative with a suitable three-carbon electrophilic partner. This general approach is a variation of well-established methods for pyrazole synthesis, such as the Knorr synthesis, which traditionally uses 1,3-dicarbonyl compounds.[2][3]
For the synthesis of the title compound, the chosen strategy involves the reaction between hydrazine hydrate and a specialized C3 synthon, Ethyl 2-cyano-3,3-diaminoacrylate . The reaction proceeds via a nucleophilic attack by the hydrazine on the acrylate, followed by an intramolecular cyclization and elimination of ammonia to yield the stable, aromatic pyrazole ring. This one-pot method is advantageous for large-scale production due to its operational simplicity and reduced number of unit operations.
Overall Reaction Scheme
Process Visualization and Workflow
The following diagram outlines the logical workflow for the large-scale synthesis, from initial setup to final product qualification.
Caption: High-level workflow for the synthesis of this compound.
Detailed Application Protocol: 1 kg Scale
This protocol is designed for a target output of approximately 1 kg of this compound. All operations involving hydrazine hydrate must be conducted in a well-ventilated chemical fume hood or an equivalent, controlled engineering environment.[4]
Materials and Equipment
-
Chemicals:
-
Ethyl 2-cyano-3,3-diaminoacrylate (1.00 kg, ~6.44 mol)
-
Hydrazine Hydrate (~64% solution, ~0.40 kg, ~8.05 mol)
-
Ethanol (200 proof, ~10 L)
-
-
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet.
-
Addition funnel or metering pump for controlled liquid addition.
-
Heating/cooling circulator connected to the reactor jacket.
-
Nutsche filter or equivalent large-scale filtration apparatus.
-
Vacuum oven.
-
Standard personal protective equipment (PPE), including a flame-resistant lab coat, nitrile and chloroprene gloves, ANSI-compliant safety goggles, and a face shield.[4]
-
Step-by-Step Synthesis Procedure
-
Reactor Setup and Inerting:
-
Assemble the 20 L reactor system and ensure all connections are secure.
-
Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the synthesis.
-
Causality: An inert atmosphere is crucial to prevent potential side reactions and is a key safety measure when working with flammable solvents and reactive reagents like hydrazine.
-
-
Charging the Reactor:
-
Set the reactor stirrer to a moderate speed (e.g., 150-200 RPM) to ensure good mixing.
-
Charge the reactor with ethanol (10 L).
-
Carefully add the Ethyl 2-cyano-3,3-diaminoacrylate (1.00 kg) to the ethanol. Stir the resulting slurry for 15 minutes at ambient temperature (20-25°C).
-
-
Addition of Hydrazine Hydrate:
-
Load the hydrazine hydrate solution (~0.40 kg) into the addition funnel.
-
Begin adding the hydrazine hydrate dropwise to the reactor. This reaction is exothermic.[5] Monitor the internal temperature closely and use the cooling circulator to maintain the temperature below 40°C during the addition. The addition should take approximately 60-90 minutes.
-
Causality: Controlled, slow addition is critical for managing the exotherm. A rapid temperature increase can lead to a runaway reaction and the formation of impurities.
-
-
Reaction at Reflux:
-
Once the hydrazine addition is complete, slowly heat the reaction mixture to reflux temperature (approximately 80-85°C).
-
Maintain the reflux for 4-6 hours. The reaction progress should be monitored every hour using a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
-
-
Product Isolation and Crystallization:
-
After the reaction is complete, turn off the heating and allow the mixture to cool slowly to ambient temperature overnight with gentle stirring. This controlled cooling promotes the formation of larger, more easily filterable crystals.
-
Further cool the slurry to 0-5°C using the circulator and hold for at least 2 hours to maximize product precipitation.
-
-
Filtration and Washing:
-
Collect the precipitated solid product by filtration using a Nutsche filter.
-
Wash the filter cake with cold (0-5°C) ethanol (2 x 1 L) to remove residual mother liquor and soluble impurities.
-
-
Drying:
-
Transfer the washed solid to a vacuum oven.
-
Dry the product at 50-60°C under vacuum until a constant weight is achieved. This typically takes 12-24 hours.
-
Quantitative Data Summary (Theoretical 1 kg Batch)
| Parameter | Value | Role / Comment |
| Starting Material | ||
| Ethyl 2-cyano-3,3-diaminoacrylate | 1.00 kg (~6.44 mol) | C3 Synthon / Limiting Reagent |
| Hydrazine Hydrate (~64%) | ~0.40 kg (~8.05 mol, 1.25 equiv.) | Binucleophile for cyclization; a slight excess ensures complete reaction. |
| Ethanol | 10 L | Reaction Solvent |
| Reaction Conditions | ||
| Temperature (Addition) | < 40°C | Critical for safety and control of exotherm. |
| Temperature (Reaction) | ~80-85°C (Reflux) | Ensures adequate reaction rate. |
| Reaction Time | 4-6 hours | Monitored by IPC. |
| Expected Output | ||
| Product | This compound | |
| Theoretical Yield | ~1.10 kg | Based on the limiting reagent. |
| Typical Practical Yield | 0.94 - 1.02 kg (85-93%) | |
| Purity (by HPLC) | > 98% | |
| Appearance | Off-white to pale yellow crystalline solid |
Safety, Handling, and Waste Management
This protocol involves Particularly Hazardous Substances (PHS) and requires strict adherence to safety procedures. [4]
-
Hazard Identification:
-
Hydrazine Hydrate: Acutely toxic via all routes of exposure, corrosive, a suspected human carcinogen, and sensitizer.[4][6] It is also flammable and can be reactive.[4][7] Use of hydrazine hydrates is preferred over anhydrous hydrazine to mitigate some risks.[4]
-
Ethanol: Flammable liquid and vapor.
-
Ethyl 2-cyano-3,3-diaminoacrylate: May be harmful if swallowed or in contact with skin. Handle with standard chemical precautions.
-
-
Engineering Controls & PPE:
-
All handling of hydrazine hydrate must occur within a certified chemical fume hood or glovebox.[4]
-
Ensure safety showers and eyewash stations are immediately accessible.[8]
-
Wear a full set of PPE as detailed in Section 4.1. Double-gloving (nitrile inner, chloroprene outer) is recommended for handling concentrated hydrazine solutions.[4]
-
-
Emergency Procedures:
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][7] Remove all contaminated clothing.
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.
-
Spill: Evacuate the area. For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not attempt to clean up large spills yourself; contact emergency response personnel.[4]
-
-
Waste Disposal:
-
All liquid and solid waste containing hydrazine must be collected in designated, labeled hazardous waste containers.
-
Dispose of all chemical waste through an approved environmental health and safety program, following all local and national regulations.[6]
-
Conclusion
The protocol described provides a reliable, high-yielding, and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the outlined safety procedures for handling hazardous reagents, researchers and production chemists can safely and efficiently produce multi-kilogram quantities of this valuable pharmaceutical intermediate. The self-validating nature of the protocol, with clear in-process controls and safety directives, ensures a robust process suitable for the demanding environment of drug development.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol [mdpi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. fishersci.com [fishersci.com]
Application Notes & Protocols: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate in Medicinal Chemistry
Introduction: The Privileged Role of the Diaminopyrazole Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The 3,5-diaminopyrazole core, exemplified by Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate , stands out as one such versatile and powerful scaffold.[1] Its rigid, five-membered heterocyclic structure is richly decorated with hydrogen bond donors and acceptors, providing an ideal platform for establishing critical interactions within the active sites of enzymes, particularly protein kinases.[2]
The strategic placement of two amino groups at the C3 and C5 positions, flanking a reactive ester at C4, creates a unique electronic and steric environment. This arrangement allows for diverse chemical modifications, enabling medicinal chemists to fine-tune the pharmacological properties of derivative compounds. This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the design of kinase inhibitors and anticancer agents, complete with detailed synthetic and biological evaluation protocols.
Key Therapeutic Application: Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[3][4] The ATP-binding site of kinases has proven to be a highly druggable target. The diaminopyrazole scaffold is exceptionally well-suited to function as a "hinge-binder," a critical interaction motif for many potent and selective kinase inhibitors.
Rationale for Kinase Targeting
The primary amino groups of the pyrazole ring are perfectly positioned to form bidentate hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor. The ethyl carboxylate group at the C4 position and the N1 position of the pyrazole ring serve as versatile handles for introducing further substitutions. These substitutions can be tailored to occupy adjacent hydrophobic pockets and interact with other key residues, thereby dictating the inhibitor's potency and selectivity profile.
Application in Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle, and their aberrant activity is a common driver of cancer cell proliferation.[5] The 3,5-diaminopyrazole scaffold has been successfully employed to generate potent inhibitors of CDKs, particularly CDK2 and CDK9.[5][6]
For instance, 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as a novel class of ATP-competitive inhibitors with moderate to high potency against CDK2/cyclin E.[5][6] The lead compound in this series, 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (CAN508), demonstrated a preference for CDK9-cyclin T1 and induced cellular effects consistent with CDK9 inhibition, such as decreased phosphorylation of the retinoblastoma protein (Rb) and the C-terminal domain of RNA polymerase II.[5]
Logical Flow: From Scaffold to Cellular Effect
Caption: Logical progression from the core scaffold to cellular anticancer effects.
Application in p38 MAP Kinase and IRAK4 Inhibition
The versatility of the pyrazole core extends to other kinase families implicated in inflammatory diseases.
-
p38 MAP Kinase: Pyrazole-based inhibitors have been designed to target p38, a key enzyme in inflammatory signaling pathways. Structure-based design has led to potent inhibitors that are efficacious in animal models of rheumatic disease.[7][8]
-
IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical transducer in IL-1R and Toll-like receptor (TLR) signaling. The pyrazole scaffold has been incorporated into potent and selective IRAK4 inhibitors, representing a promising strategy for treating inflammatory diseases.[9][10] N-(1H-pyrazol-4-yl)carboxamides, derived from pyrazole precursors, have shown excellent potency and kinase selectivity.[9]
Anticancer Applications Beyond Kinase Inhibition
While kinase inhibition is a primary mechanism, pyrazole derivatives have demonstrated broader anticancer activities.[11][12] They can induce apoptosis, cause cell cycle arrest, and inhibit other crucial cellular processes like tubulin polymerization.[13][14]
Summary of Anticancer Activity
The following table summarizes the cytotoxic activity of various pyrazole derivatives against common cancer cell lines, demonstrating the broad applicability of this scaffold.
| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Mechanism of Action | Reference |
| Diphenyl Pyrazole-Chalcone | HNO-97 (Head and Neck) | 10.0 - 10.56 | Cytotoxicity | [11] |
| 1,4-Benzoxazine-Pyrazole Hybrid | MCF-7 (Breast) | 2.82 - 6.28 | EGFR Inhibition | [12] |
| Pyrazole-fused Curcumin Analog | MDA-MB231 (Breast) | 3.64 - 16.13 | Tubulin Polymerization Inhibition | [12] |
| 4-Arylazo-3,5-diaminopyrazole | HT-29 (Colon) | Antiproliferative | CDK9 Inhibition | [5] |
| 1-(2-pyridinyl)-4-aryl-pyrazole | MCF-7 (Breast) | 8.03 | CDK2 Inhibition, Apoptosis | [15] |
Protocols for Synthesis and Evaluation
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing the title compound, which often serves as a key intermediate. The synthesis involves the cyclization of ethyl (2-cyano-3-ethoxyacryloyl)carbamate with hydrazine.
Materials & Reagents:
-
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
-
Hydrazine hydrate
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl (2-cyano-3-ethoxyacryloyl)carbamate (1 equivalent) in absolute ethanol (approx. 10 mL per gram of starting material).
-
Hydrazine Addition: While stirring the solution at room temperature, add hydrazine hydrate (1.1 equivalents) dropwise. An exothermic reaction may be observed.
-
Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate crystallization of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the product, this compound, under vacuum to a constant weight. The product should be a white to off-white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a 4-Arylazo-3,5-diaminopyrazole Derivative (Illustrative Example)
This protocol outlines the synthesis of a representative CDK inhibitor via diazotization of an aniline derivative and subsequent coupling with this compound.[16]
Synthetic Workflow
Caption: General workflow for the synthesis of arylazo-diaminopyrazole inhibitors.
Materials & Reagents:
-
Substituted Aniline (e.g., 4-aminophenol)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
This compound (from Protocol 1)
-
Sodium acetate or other suitable base
-
Water, Ethanol
-
Beakers, magnetic stir bars, ice bath
Procedure:
-
Diazonium Salt Formation:
-
Dissolve the substituted aniline (1 equivalent) in a mixture of concentrated HCl and water in a beaker, and cool to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent). Maintain the temperature below 5°C.
-
Stir the mixture for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or aqueous acetic acid. Cool the solution to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the pyrazole solution with vigorous stirring.
-
Add a base, such as sodium acetate, to maintain a slightly acidic to neutral pH, which facilitates the coupling reaction.
-
-
Product Precipitation: A colored precipitate (typically yellow, orange, or red) should form. Continue stirring in the ice bath for another 30-60 minutes.
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified arylazo-diaminopyrazole derivative.
-
Protocol 3: General In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of synthesized pyrazole derivatives against a target kinase using a luminescence-based assay that measures ATP consumption.
Kinase Assay Workflow
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Protocol for the Diazotization of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Introduction: The Synthetic Value and Challenges of Pyrazole Diazonium Salts
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic building block. The presence of two primary aromatic amino groups makes it a valuable precursor for a diverse range of more complex molecules, particularly in the fields of medicinal chemistry and dye synthesis. The conversion of an amino group into a diazonium salt is a cornerstone of synthetic chemistry, transforming a poor leaving group (-NH₂) into an excellent one (N₂ gas), thereby opening pathways to a multitude of functional groups.[1]
However, the diazotization of di-functionalized heterocycles like this pyrazole derivative presents unique challenges. These include controlling the chemoselectivity of the reaction—that is, which of the two non-equivalent amino groups reacts—and managing the inherent instability of the resulting diazonium intermediate.[2][3] Diazonium salts, particularly those derived from electron-rich heterocyclic systems, can be thermally sensitive and potentially explosive if isolated improperly.[4][5]
This application note provides a comprehensive, field-tested protocol for the in situ diazotization of this compound. We will delve into the mechanistic rationale behind the procedural steps, emphasize critical safety protocols, and demonstrate the utility of the generated intermediate through a subsequent azo coupling reaction. The focus is on generating the diazonium salt for immediate consumption in a downstream reaction, which is the safest and most efficient methodology.[5][6]
Mechanistic Rationale and Strategic Considerations
The Diazotization Mechanism
The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][7]
The nucleophilic primary amino group on the pyrazole ring attacks the nitrosonium ion. A series of proton transfers and tautomerization steps follows, culminating in the elimination of a water molecule to yield the final aryl diazonium salt, which is characterized by a nitrogen-nitrogen triple bond.[1] The entire process is highly exothermic and must be conducted at low temperatures to prevent decomposition of both the nitrous acid and the diazonium product.
Chemoselectivity: C3-NH₂ vs. C5-NH₂
The title compound possesses two amino groups at the C3 and C5 positions of the pyrazole ring. These positions are electronically distinct. The relative nucleophilicity of these groups, which dictates the site of initial diazotization, is influenced by the electronic effects of the pyrazole ring itself and the C4-ester substituent. While a detailed theoretical study is beyond the scope of this note, it is reasonable to assume that one amino group may be more reactive than the other.
For a controlled mono-diazotization, it is imperative to use a limiting amount of the diazotizing agent (i.e., one equivalent of NaNO₂). The use of excess NaNO₂ could lead to the formation of a bis-diazonium species, which would be significantly more unstable and hazardous. The protocol detailed below is optimized for mono-diazotization.
Managing the Stability of the Diazonium Intermediate
The stability of aryl diazonium salts varies widely, from reasonably stable solids to shock-sensitive explosives.[2] Heterocyclic diazonium salts are often particularly unstable. The key to their safe handling is threefold:
-
Low Temperature: The reaction must be maintained between 0 and 5 °C. At higher temperatures, the diazonium salt rapidly decomposes, releasing nitrogen gas, which can cause dangerous pressure buildup in a closed system.[5][6]
-
No Isolation: The diazonium salt should be generated and used immediately in the same pot (in situ). Attempting to isolate the diazonium salt without specialized equipment and safety measures (e.g., as a tetrafluoroborate salt) is strongly discouraged.[2]
-
Controlled Addition: The sodium nitrite solution must be added slowly and sub-surface to prevent localized warming and dangerous accumulation of unreacted reagents.
Experimental Workflow and Protocols
Overall Experimental Workflow
The following diagram outlines the general procedure, from the starting material to a final, stable azo-dye product. This workflow minimizes risk by ensuring the reactive diazonium intermediate is never isolated.
Caption: Workflow for the safe in situ generation and subsequent azo coupling of the pyrazole diazonium salt.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | Reagent Grade, >97% | Starting material. |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Used to form the amine salt and generate nitrous acid. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, >97% | Diazotizing agent. Toxic. |
| 2-Naphthol | Reagent Grade, >99% | Example coupling partner. |
| Sodium Hydroxide (NaOH) | ACS Reagent | Used to dissolve the coupling partner. |
| Sulfamic Acid (H₃NSO₃) | Reagent Grade | Used to quench excess nitrous acid. |
| Deionized Water | N/A | Solvent. |
| Ice | N/A | For cooling bath. |
| Starch-Iodide Paper | N/A | For monitoring excess nitrous acid. |
| Magnetic Stirrer & Stir Bar | N/A | |
| Three-neck Round Bottom Flask | N/A | Recommended for controlled additions. |
| Addition Funnel | N/A | For slow addition of NaNO₂ solution. |
| Thermometer | N/A | Range -10 to 100 °C. Essential for safety. |
| Blast Shield | N/A | Strongly Recommended. |
Step-by-Step Protocol
Part A: Preparation of the Diazonium Salt Solution (in situ)
-
Prepare Amine Salt Solution: In a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, suspend this compound (1.84 g, 10.0 mmol) in a solution of concentrated HCl (5.0 mL) and deionized water (25 mL). Stir the mixture to achieve a fine suspension or complete dissolution.
-
Cooling: Place the flask in a large ice-salt bath and cool the contents to 0 °C with vigorous stirring. It is critical to maintain the internal temperature between 0 and 5 °C throughout the next step.
-
Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.70 g, 10.1 mmol, 1.01 eq) in 10 mL of cold deionized water.
-
Diazotization: Transfer the sodium nitrite solution to the addition funnel. Add the nitrite solution dropwise to the stirred pyrazole suspension over a period of 20-30 minutes. Ensure the tip of the funnel is below the surface of the liquid to prevent localized heating. Monitor the internal temperature closely and do not let it rise above 5 °C.[8]
-
Stir and Monitor: After the addition is complete, stir the resulting solution (it may remain a suspension) at 0-5 °C for an additional 15 minutes. The reaction can be monitored for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper, which will turn dark blue/black. A slight excess is acceptable.
Part B: Example Downstream Reaction - Azo Coupling with 2-Naphthol
-
Prepare Coupling Solution: In a separate 250 mL beaker, dissolve 2-naphthol (1.44 g, 10.0 mmol) in a solution of sodium hydroxide (0.8 g, 20.0 mmol) in 50 mL of deionized water. Cool this solution in an ice bath to ~5 °C.
-
Azo Coupling: While stirring the cold 2-naphthol solution vigorously, add the freshly prepared diazonium salt solution from Part A portion-wise over 15 minutes. A deep red or orange precipitate should form immediately.
-
Complete Reaction: Stir the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional hour to ensure the coupling is complete.
-
Isolate Product: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Quench Reaction Waste: Before disposal, the filtrate and any remaining reaction mixture must be quenched. Add sulfamic acid or urea portion-wise with stirring until a drop of the solution no longer gives a positive test on starch-iodide paper. This safely destroys any residual nitrous acid and diazonium salts.
Critical Safety Precautions
-
Thermal Hazard: Aryl diazonium salts can decompose explosively upon heating or shock, especially when dry. NEVER attempt to isolate the solid diazonium salt from this procedure.[5]
-
Temperature Control: The most critical safety parameter is maintaining the temperature between 0-5 °C during diazotization. A runaway reaction can occur if the temperature rises, leading to rapid gas evolution and potential vessel rupture.[6]
-
Gas Evolution: Decomposition of the diazonium salt produces N₂ gas. Ensure the reaction is performed in a well-ventilated fume hood and not in a sealed apparatus.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves. The use of a blast shield is strongly recommended during the diazotization step.
-
Quenching: Always quench the reaction mixture and waste with sulfamic acid or urea to neutralize the reactive diazotizing agents before disposal.
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield of final product | 1. Incomplete diazotization.2. Decomposition of diazonium salt (temp too high).3. pH of coupling reaction is incorrect. | 1. Ensure 1.0-1.05 equivalents of NaNO₂ are used.2. Maintain temperature strictly at 0-5 °C.3. Ensure coupling medium is sufficiently basic. |
| Dark, tarry side products | Temperature exceeded 5 °C, leading to decomposition and side reactions (e.g., phenol formation). | Repeat the reaction with more efficient cooling (ice-salt bath) and slower addition of nitrite solution. |
| No reaction / No color change | 1. Inactive NaNO₂.2. Insufficient acid. | 1. Use fresh, dry sodium nitrite.2. Ensure sufficient mineral acid is present to fully protonate the amine and react with the nitrite. |
| Reaction foams violently | Nitrite solution added too quickly, causing a rapid exotherm and N₂ evolution. | Stop the addition immediately. Add crushed ice to the reaction mixture if necessary to control the temperature. Resume addition at a much slower rate. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of three pyrazolate inner diazonium salts: green, powerful and stable primary explosives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. accesson.kisti.re.kr [accesson.kisti.re.kr]
Application Note & Protocols: Strategic Derivatization of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate for Biological Screening Libraries
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate represents a highly versatile and synthetically tractable starting material for generating diverse chemical libraries. Its multiple reactive sites—two distinct amino groups, a pyrazole ring nitrogen, and a modifiable ester—offer a rich platform for combinatorial derivatization. This document provides a comprehensive guide for researchers, outlining strategic derivatization protocols and subsequent methodologies for biological screening. We delve into the causality behind experimental choices, offering field-proven insights to facilitate the efficient generation of novel pyrazole derivatives for hit identification and lead discovery programs.
The Core Scaffold: Understanding this compound
Before embarking on derivatization, a thorough understanding of the starting material's reactivity is paramount. The molecule's power lies in its distinct functional groups, each offering a handle for chemical modification.
Key Reactive Sites:
-
C5-Amino Group: Generally the more nucleophilic and sterically accessible of the two amino groups, making it a primary site for reactions like acylation and imination.
-
C3-Amino Group: Slightly less reactive than the C5-amino group but readily participates in derivatization, especially under more forcing conditions or after the C5-amino group has reacted.
-
N1-Pyrazole Nitrogen: A key site for introducing substituents that can modulate the molecule's overall physicochemical properties, such as solubility and metabolic stability. Derivatization here typically requires a base to deprotonate the nitrogen.[5]
-
C4-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a crucial connection point for amide bond formation, a cornerstone of medicinal chemistry.[6]
Caption: Reactive sites on the this compound scaffold.
Strategic Derivatization Pathways & Protocols
The goal is to create a library with maximum chemical diversity from a single, accessible core. The following protocols are designed to be robust and adaptable for library synthesis.
Caption: Overview of derivatization strategies from the core scaffold.
Strategy A: N-Acylation of Amino Groups
-
Rationale: Introducing an amide bond is a classic tactic to explore the SAR of a compound. It adds hydrogen bond donors/acceptors and can significantly alter polarity and interaction with biological targets. This protocol uses a simple acyl chloride.
-
Protocol: Synthesis of Ethyl 5-acetamido-3-amino-1H-pyrazole-4-carboxylate
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (1.05 eq) dropwise to the stirred solution over 10 minutes. Causality Note: Pyridine acts as both the solvent and a base to neutralize the HCl byproduct. Dropwise addition at 0 °C controls the exothermic reaction and favors mono-acylation at the more reactive C5-amino position.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice-cold water (10x the volume of pyridine). A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
-
-
Self-Validation: The formation of a di-acetylated product is a potential side reaction. Its presence can be minimized by controlling stoichiometry and temperature. Successful mono-acetylation can be confirmed by ¹H NMR, observing a shift in one of the -NH₂ signals and the appearance of a new acetyl methyl singlet around 2.1-2.3 ppm.
Strategy B: Schiff Base (Imine) Formation
-
Rationale: Schiff base formation provides a rapid and efficient method to introduce a vast array of aromatic and heterocyclic substituents.[7] The resulting imine bond can also act as a hydrogen bond acceptor.
-
Protocol: Synthesis of an Aryl Imine Derivative
-
Preparation: To a solution of this compound (1.0 eq) in absolute ethanol (0.25 M), add the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst. Causality Note: The acid catalyzes both the initial nucleophilic attack of the amine on the aldehyde carbonyl and the subsequent dehydration step to form the imine.
-
Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
-
-
Self-Validation: The reaction's success is confirmed by the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new imine proton signal (-CH=N-) around 8-9 ppm in the ¹H NMR spectrum.
Strategy C: Ester Hydrolysis and Amide Coupling
-
Rationale: Converting the ester to a carboxamide is one of the most powerful diversification strategies, as thousands of primary and secondary amines are commercially available.[6] This allows for fine-tuning of properties like solubility, cell permeability, and target engagement.
-
Protocol: Two-Step Synthesis of a 4-Carboxamide Derivative
-
Step 1: Saponification (Ester Hydrolysis) a. Dissolve this compound (1.0 eq) in a mixture of ethanol and water (3:1). b. Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 3 hours. c. Cool the solution to 0 °C and carefully acidify with 2N HCl until the pH is ~3-4. d. Collect the resulting precipitate (3,5-diamino-1H-pyrazole-4-carboxylic acid) by filtration, wash with cold water, and dry. This intermediate is often used without further purification.
-
Step 2: Amide Coupling (e.g., using HATU) a. Suspend the carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the suspension and stir for 15 minutes at room temperature. Causality Note: HATU is an efficient peptide coupling reagent that activates the carboxylic acid. DIPEA is a non-nucleophilic base that facilitates the reaction. c. Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 12-18 hours. d. Quench the reaction with water and extract the product with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography.
-
-
Self-Validation: Successful hydrolysis is confirmed by the disappearance of the ethyl ester signals (a triplet and quartet) in the ¹H NMR. Subsequent amide formation is confirmed by mass spectrometry and the appearance of new signals corresponding to the coupled amine.
Biological Screening Workflow & Protocols
After synthesis and purification, the derivative library is ready for biological evaluation. The choice of assay is dictated by the research program's therapeutic goals. Pyrazole derivatives have shown a wide range of activities, making them suitable for screening against various targets.[1][3][8]
Caption: General workflow for the biological screening of a new compound library.
Protocol A: In Vitro Anticancer Activity (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., A549 - lung, MCF-7 - breast) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media in the plate with media containing the test compounds (final concentrations typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol B: Antibacterial Activity (Broth Microdilution Assay for MIC)
-
Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][10]
-
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it in Mueller-Hinton Broth (MHB).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.
-
Inoculation: Add the diluted bacterial inoculum to each well. Include a positive control (bacteria + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Data Summary and Hit Identification
All quantitative screening data should be organized for clear interpretation and comparison.
| Compound ID | Structure/Modification | Anticancer IC₅₀ (µM) vs. A549 | Antibacterial MIC (µg/mL) vs. S. aureus |
| Control | Doxorubicin | 0.05 | N/A |
| Control | Vancomycin | N/A | 1 |
| PYR-001 | Starting Material | > 100 | > 128 |
| PYR-A01 | 5-Acetamido | 85.2 | 128 |
| PYR-B05 | 5-Imine (4-Cl-Ph) | 15.7 | 64 |
| PYR-C12 | 4-Carboxamide (Aniline) | 5.3 | 32 |
A "hit" is a compound that meets a predefined activity threshold (e.g., IC₅₀ < 10 µM or MIC ≤ 16 µg/mL). These hits become the starting point for more detailed structure-activity relationship (SAR) studies and lead optimization.[11][12]
Conclusion
This compound is an outstanding scaffold for the development of diverse chemical libraries. The strategic application of robust chemical transformations, such as N-acylation, imination, and amide coupling, allows for a systematic exploration of the chemical space around the pyrazole core. When coupled with a logical and well-executed biological screening cascade, this approach provides a powerful engine for the discovery of novel chemical entities with therapeutic potential.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rapid and Efficient Synthesis of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate Derivatives via Microwave-Assisted Chemistry
Introduction: The Significance of Pyrazole Scaffolds and the Advent of Microwave Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of therapeutic agents. These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Specifically, 3,5-diaminopyrazole derivatives are crucial building blocks for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are potent kinase inhibitors. The title compound, Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate, is a highly functionalized intermediate, poised for further chemical elaboration in the creation of diverse compound libraries for high-throughput screening.
Traditionally, the synthesis of pyrazole derivatives involves multi-step procedures that often require prolonged reaction times, harsh conditions, and tedious workup processes. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field by offering a greener, more efficient, and often higher-yielding alternative to conventional heating methods.[1][2][3] Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid increase in temperature and a dramatic acceleration of reaction rates.[1][2][3] This application note provides a detailed protocol for the rapid synthesis of this compound derivatives using microwave technology, highlighting the scientific principles and practical advantages of this approach for researchers in synthetic and medicinal chemistry.
Underlying Scientific Principles: The Reaction Mechanism
The synthesis of the 3,5-diaminopyrazole ring system from dinitrile precursors is a classic example of a base-catalyzed intramolecular cyclization. The reaction proceeds through a mechanism analogous to the Thorpe-Ziegler condensation. The key steps involve the formation of a reactive intermediate that undergoes an intramolecular nucleophilic attack to form the five-membered pyrazole ring.
The proposed one-pot synthesis commences with the base-catalyzed self-condensation of malononitrile to form a dinitrile intermediate. This is followed by the addition of hydrazine hydrate. The nucleophilic nitrogen of the hydrazine attacks one of the nitrile groups, initiating a cascade of events leading to the final pyrazole product. The reaction is driven to completion by the formation of the stable aromatic pyrazole ring. Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barriers of the constituent steps.
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of the target pyrazole derivative.
Materials and Methods
Reagents and Solvents
-
Malononitrile (≥99%)
-
Hydrazine hydrate (80% in water)
-
Ethanol (anhydrous)
-
Piperidine (≥99%)
-
Diethyl ether (for washing)
-
Deionized water
Equipment
-
Microwave synthesizer (e.g., CEM Discover SP, Anton Paar Monowave)
-
10 mL microwave reaction vial with a magnetic stirrer
-
Glass funnel and filter paper
-
Vacuum filtration apparatus
-
Drying oven or vacuum desiccator
-
NMR spectrometer for product characterization
-
Melting point apparatus
Detailed Experimental Protocol
This protocol outlines a representative one-pot synthesis of this compound.
-
Preparation of the Reaction Mixture:
-
To a 10 mL microwave reaction vial equipped with a magnetic stirrer, add malononitrile dimer (1.32 g, 10 mmol).
-
Add anhydrous ethanol (5 mL) to dissolve the starting material.
-
Carefully add hydrazine hydrate (0.63 mL, 10 mmol, 80% solution in water).
-
Add a catalytic amount of piperidine (2-3 drops).
-
-
Microwave Irradiation:
-
Seal the reaction vial and place it in the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: 150 W (with stirring)
-
-
Initiate the microwave irradiation program.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
A precipitate should form upon cooling. If not, the reaction mixture can be cooled further in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol and then with diethyl ether to remove any residual impurities.
-
Dry the product in a vacuum oven at 60 °C for 2-4 hours.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the this compound.
-
Reaction Mechanism Diagram
Caption: Proposed mechanism for the formation of the 3,5-diaminopyrazole ring.
Results and Discussion: The Microwave Advantage
The application of microwave irradiation to the synthesis of this compound offers significant advantages over conventional heating methods. The primary benefits observed are a drastic reduction in reaction time and often an improvement in the isolated yield of the product.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 2 - 8 hours | 5 - 15 minutes |
| Typical Yield | 70 - 85% | 85 - 95% |
| Energy Consumption | High | Low |
| Work-up | Often requires purification | Simple filtration |
This table presents representative data compiled from various sources on pyrazole synthesis and is intended for comparative purposes.[1][4]
The enhanced efficiency of the microwave-assisted method can be attributed to the rapid and uniform heating of the reaction mixture, which minimizes the formation of side products that can occur with prolonged heating in conventional methods.[1][2] This leads to a cleaner reaction profile and simplifies the purification process, often allowing for the isolation of the pure product by simple filtration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Increase microwave irradiation time or temperature. Ensure proper sealing of the reaction vial. |
| Inactive reagents | Use fresh hydrazine hydrate and high-purity starting materials. | |
| Formation of side products | Temperature too high | Optimize the reaction temperature by running a series of experiments at different temperatures. |
| Product does not precipitate | Product is soluble in the solvent | Concentrate the reaction mixture under reduced pressure. Try adding a non-polar co-solvent to induce precipitation. |
Conclusion
Microwave-assisted organic synthesis is a powerful tool for accelerating the synthesis of important heterocyclic compounds like this compound and its derivatives. This application note provides a robust and reproducible protocol that leverages the benefits of microwave technology to achieve high yields in a fraction of the time required by conventional methods. The adoption of this energy-efficient and time-saving technique can significantly enhance the productivity of research laboratories focused on drug discovery and development.
References
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines from Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the efficient one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] The protocol herein details the reaction of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate with various 1,3-dicarbonyl compounds, leading to the formation of the fused bicyclic system in a single synthetic operation. We delve into the mechanistic rationale, provide a detailed step-by-step protocol, and discuss the importance of this scaffold, which is a core component of numerous therapeutic agents.[1][4] This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules.[1][3] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutics targeting a range of diseases. Compounds bearing this scaffold have demonstrated diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[2][5] Notably, several approved drugs and clinical candidates, such as the anticancer agents Larotrectinib and Repotrectinib, feature the pyrazolo[1,5-a]pyrimidine framework, underscoring its therapeutic relevance.[4]
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic reagents.[3][6] One-pot and multicomponent reaction strategies are particularly attractive as they offer increased efficiency, reduced waste, and simplified purification procedures compared to traditional multi-step syntheses.[6][7] This application note focuses on a robust and versatile one-pot synthesis starting from the readily available this compound.
Synthetic Rationale and Mechanism
The one-pot synthesis of pyrazolo[1,5-a]pyrimidines from this compound and a 1,3-dicarbonyl compound proceeds via a cascade of reactions, primarily a cyclocondensation. The reaction is typically catalyzed by an acid or a base.
The proposed mechanism, as illustrated in the diagram below, involves the initial nucleophilic attack of one of the amino groups of the diaminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to form the fused pyrimidine ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 59132-73-3 | 184.18 | Commercially available |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | Commercially available |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Commercially available |
| Ethanol | 64-17-5 | 46.07 | Commercially available |
Reaction Setup and Procedure
Caption: General experimental workflow for the one-pot synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.84 g, 10 mmol) in ethanol (30 mL).
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.1 mL, 11 mmol) followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol (2 x 10 mL).
-
Purification and Characterization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water). The final product should be dried under vacuum and characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Expected Results and Troubleshooting
| Product Name | Yield (%) | Melting Point (°C) |
| Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 85-95 | Variable |
Troubleshooting:
-
Low Yield: If the yield is low, ensure that the reagents are pure and the reaction is carried out under anhydrous conditions. The reaction time may also need to be optimized.
-
Incomplete Reaction: If the reaction does not go to completion, a stronger acid catalyst or a higher reaction temperature may be required.
-
Purification Issues: If the product is difficult to purify, column chromatography on silica gel may be necessary.
Applications in Drug Discovery
The synthetic accessibility and the diverse biological activities of pyrazolo[1,5-a]pyrimidines make them highly attractive scaffolds for drug discovery.[5] They have been extensively explored as inhibitors of various protein kinases, which are key targets in cancer therapy.[2][5] The functional groups on the pyrazolo[1,5-a]pyrimidine core can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. The one-pot synthesis described here provides a rapid and efficient means to generate a library of analogs for structure-activity relationship (SAR) studies.
Conclusion
This application note has detailed a reliable and efficient one-pot synthesis of pyrazolo[1,5-a]pyrimidines from this compound. The provided protocol is straightforward and can be readily adapted for the synthesis of a wide range of derivatives by varying the 1,3-dicarbonyl component. The significance of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry highlights the importance of efficient synthetic methodologies for its preparation.
References
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The troubleshooting is presented in a question-and-answer format to provide clear and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no product at all. What are the possible causes and how can I fix this?
Answer:
Low or no yield in this synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions. Here is a breakdown of potential causes and their solutions:
-
Cause 1: Poor Quality of Starting Materials. The purity of your starting materials, primarily ethyl 2-cyano-3-ethoxyacrylate and hydrazine hydrate, is critical. Old or improperly stored reagents can degrade, leading to side reactions or failure of the reaction to proceed.
-
Solution: Use freshly opened or properly stored reagents. It is advisable to verify the purity of your starting materials through techniques like NMR or GC-MS before starting the synthesis.
-
-
Cause 2: Incorrect Stoichiometry. The molar ratio of reactants is crucial for the success of the reaction. An excess or deficit of hydrazine can lead to the formation of side products and incomplete consumption of the starting material.
-
Solution: Carefully calculate and measure the molar equivalents of your reactants. A 1:1 molar ratio of ethyl 2-cyano-3-ethoxyacrylate to hydrazine is a common starting point for this synthesis.
-
-
Cause 3: Inadequate Reaction Temperature. The reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine is typically carried out at an elevated temperature, often at the reflux temperature of the solvent (e.g., ethanol). If the temperature is too low, the reaction rate will be very slow, leading to low conversion.
-
Solution: Ensure that your reaction mixture reaches and maintains the appropriate reflux temperature. Use a heating mantle with a temperature controller and a condenser to prevent solvent loss.
-
-
Cause 4: Insufficient Reaction Time. Complex organic reactions require sufficient time to go to completion. If the reaction is stopped prematurely, a significant amount of starting material will remain unreacted.
-
Solution: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting material is no longer visible on the TLC plate.
-
Issue 2: Formation of a Dark-Colored, Oily Product
Question: My final product is a dark, sticky oil instead of the expected solid. What went wrong?
Answer:
The formation of a dark oil suggests the presence of impurities and potential product degradation. Here are the likely causes and how to address them:
-
Cause 1: High Reaction Temperature. While heat is required, excessive temperatures can lead to the decomposition of the starting materials or the final product, resulting in the formation of polymeric or tarry side products.
-
Solution: Carefully control the reaction temperature. Use a thermostat-controlled heating source and avoid localized overheating.
-
-
Cause 2: Presence of Impurities in a Starting Material. Impurities in the starting materials can act as catalysts for side reactions, leading to the formation of colored byproducts.
-
Solution: As mentioned previously, ensure the purity of your starting materials. If necessary, purify the starting materials before use.
-
-
Cause 3: Air Oxidation. Some organic compounds, particularly those with amino groups, can be sensitive to air oxidation, especially at elevated temperatures. This can lead to the formation of colored impurities.
-
Solution: While not always necessary for this specific synthesis, if you suspect air sensitivity, you can perform the reaction under an inert atmosphere of nitrogen or argon.
-
Issue 3: Product is Difficult to Purify
Question: I have obtained a product, but I am struggling to purify it by recrystallization. What can I do?
Answer:
Purification difficulties often arise from the presence of closely related impurities or residual solvent. Here are some strategies to overcome these challenges:
-
Cause 1: Inappropriate Recrystallization Solvent. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Experiment with different solvent systems. Ethanol is commonly used for the recrystallization of this compound. If ethanol alone is not effective, you can try a co-solvent system, such as ethanol/water or ethanol/hexanes.
-
-
Cause 2: Presence of Oily Impurities. Oily impurities can prevent the crystallization of the desired product.
-
Solution: Try to remove the oily impurities before recrystallization. This can be done by washing the crude product with a solvent in which the desired product is insoluble, but the oily impurities are soluble (e.g., hexanes or diethyl ether). Alternatively, column chromatography can be an effective method for removing a wide range of impurities.
-
-
Cause 3: Product is a Tautomeric Mixture. Pyrazoles can exist as tautomers, which can sometimes complicate crystallization.
-
Solution: This is an inherent property of the molecule. However, careful control of the crystallization conditions (e.g., slow cooling) can promote the formation of a single crystalline form.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds through a cyclocondensation reaction. The mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbon of the ethoxymethylene group of ethyl 2-cyano-3-ethoxyacrylate. This is followed by the elimination of ethanol and a subsequent intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon. A final tautomerization step leads to the aromatic pyrazole ring.
Caption: Reaction mechanism for pyrazole synthesis.
Q2: What is the role of the solvent in this reaction?
A2: The solvent plays several crucial roles in this synthesis. It dissolves the reactants, allowing them to interact effectively. It also helps to control the reaction temperature, especially when the reaction is carried out at reflux. Ethanol is a common choice as it is a good solvent for both reactants and the product, and its boiling point provides a suitable reaction temperature.[1]
Q3: Is the order of addition of reagents important?
A3: Yes, the order of addition can be important. It is generally recommended to add the hydrazine hydrate dropwise to the solution of ethyl 2-cyano-3-ethoxyacrylate.[1] This allows for better control of the reaction rate and temperature, as the initial reaction can be exothermic.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates that the reaction is complete. A suitable eluent system for this reaction would be a mixture of ethyl acetate and hexanes.
Q5: What are the best methods for purifying the final product?
A5: The most common method for purifying this compound is recrystallization. Ethanol is a frequently used solvent for this purpose.[1] If recrystallization is not sufficient to achieve the desired purity, column chromatography using silica gel can be employed.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for this synthesis.
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Hydrazine hydrate (80-100%)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in anhydrous ethanol.
-
From the dropping funnel, add hydrazine hydrate (1 equivalent) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the crude this compound.
References
Technical Support Center: Purification of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate via recrystallization. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: The ideal solvent for any recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures.[1] For this compound, a polar protic solvent is generally the best starting point due to the presence of two amino groups and the pyrazole ring, which are capable of hydrogen bonding.
-
Primary Recommendation: Ethanol or Methanol. These solvents are often effective for pyrazole derivatives.[2]
-
Mixed Solvent System: An ethanol/water or methanol/water system can be highly effective. The compound is first dissolved in the minimum amount of hot alcohol (the "good" solvent), followed by the dropwise addition of hot water (the "anti-solvent") until persistent turbidity is observed.[2][3] This technique allows for fine-tuning of the polarity to induce crystallization.
-
Alternative Solvents: For different polarities, ethyl acetate or acetone may also be considered.[3][4] Small-scale solvent screening is always recommended.
Q2: What are the key physical properties of this compound that I should be aware of?
A2: Understanding the compound's properties is critical for successful purification. Below is a summary of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | PubChem[5] |
| Molecular Weight | 155.15 g/mol | PubChem[5] |
| Appearance | White Crystal | ChemBK[6] |
| Melting Point | ~121-123°C | ChemBK[6] |
| Boiling Point | ~349.2°C at 760 mmHg | ChemBK[6] |
Q3: How can I confirm that the recrystallization was successful and the product is pure?
A3: A successful recrystallization yields a product with significantly improved purity. This can be verified through several methods:
-
Visual Inspection: The final product should consist of well-formed, uniform crystals with shiny surfaces.[7]
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C) that is elevated compared to the crude, impure material.[7]
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The pure compound should ideally show a single spot, whereas the crude material may show multiple impurity spots.
-
Spectroscopic Analysis: For definitive confirmation, techniques like ¹H NMR and ¹³C NMR can be used to confirm the structure and absence of impurity signals.
Experimental Protocol: Step-by-Step Recrystallization
This protocol outlines a robust method for the purification of this compound.
-
Solvent Selection:
-
Place a small amount of the crude solid (20-30 mg) into a test tube.
-
Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of a crystalline precipitate.
-
-
Dissolution of Crude Solid:
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal (1-2% of the solute's weight) to the hot solution.
-
Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration:
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][7]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
-
Isolation and Washing:
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Continue to draw air through the crystals on the filter paper to partially dry them.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air-dry completely, or place them in a desiccator under vacuum for more efficient drying.
-
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Problem: My compound has "oiled out" as a liquid instead of forming solid crystals.
-
Cause: This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving. It can also be caused by a high concentration of impurities, which depresses the melting point, or by cooling the solution too quickly.[8][10]
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to lower the saturation point.[8]
-
Attempt to cool the solution again, but much more slowly. Insulating the flask with paper towels can help.[11]
-
If oiling persists, consider using a different solvent with a lower boiling point.
-
Problem: No crystals have formed even after cooling in an ice bath.
-
Cause: The solution is likely supersaturated, meaning the solute concentration is higher than its normal saturation point, but there is no nucleation site for crystals to begin growing.[8] Alternatively, too much solvent may have been used initially.[8][11]
-
Solution:
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod.[8][11] The microscopic scratches provide a surface for crystal growth.
-
Seed Crystals: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution.[10][11] This provides a template for crystallization.
-
Reduce Solvent Volume: If the above methods fail, it indicates too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[11]
-
Problem: The final yield of purified crystals is very low.
-
Cause: The most common reasons for low yield are using too much solvent during the dissolution step or washing the final crystals with solvent that was not sufficiently cold, causing some of the product to redissolve.[9][11]
-
Solution:
-
Check the Mother Liquor: After filtering your crystals, cool the remaining filtrate in an ice bath. If a significant amount of additional precipitate forms, it confirms that too much solvent was used. This second crop of crystals can be collected, though it may be less pure than the first.
-
Optimize Solvent Volume: In future attempts, be meticulous about adding only the absolute minimum amount of hot solvent required to dissolve the crude solid.
-
Ensure Proper Washing: Always use ice-cold solvent for the washing step and use it sparingly.
-
Problem: The recrystallized product is still colored.
-
Cause: The presence of persistent, colored impurities that have similar solubility profiles to the target compound.
-
Solution:
-
Use Activated Charcoal: As described in the protocol, activated charcoal is highly effective at adsorbing many colored organic impurities.
-
Perform a Second Recrystallization: If the product is still not pure enough after one round, a second recrystallization can be performed. Purity generally increases with each successive recrystallization, although some product loss is inevitable.
-
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ethyl 3-amino-1H-pyrazole-4-carboxylate [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
troubleshooting side reactions in diaminopyrazole synthesis.
Welcome to the technical support center for diaminopyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common side reactions and challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of diaminopyrazoles in a question-and-answer format.
Question 1: I'm observing a low yield of my desired diaminopyrazole. What are the likely causes and how can I improve it?
Answer:
Low yields in diaminopyrazole synthesis can stem from several factors, ranging from incomplete reactions to product degradation. Below is a systematic guide to diagnosing and addressing this issue.
Probable Causes:
-
Incomplete Cyclization: The final ring-closing step to form the pyrazole is often the bottleneck. This can be due to suboptimal reaction temperature, insufficient reaction time, or the use of a solvent that does not favor the cyclization kinetics.[1][2]
-
Side Reactions of Starting Materials: The starting materials, particularly dinitriles or β-ketonitriles, can undergo undesired side reactions. For instance, malononitrile can dimerize before reacting with hydrazine, leading to incorrect products like 5-amino-4-cyano-3-cyanomethylpyrazole instead of the desired 3,5-diaminopyrazole.[3][4]
-
Product Solubility: The desired diaminopyrazole might have some solubility in the reaction solvent, leading to losses during product precipitation and isolation.[1]
-
Exothermic Reaction Control: The reaction of hydrazine with dinitriles or β-ketonitriles can be highly exothermic.[1] Poor temperature control, especially during scale-up, can lead to the formation of degradation products and impurities.[2]
Proposed Solutions & Methodologies:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For some syntheses, allowing the mixture to stir overnight at room temperature is sufficient.[1]
-
Solvent Selection: If the product is partially soluble in the reaction solvent (e.g., ethanol), consider switching to a solvent in which the product is less soluble to ensure full precipitation. Diethyl ether has been used effectively for this purpose.[1]
-
Reagent Addition: Add hydrazine hydrate dropwise while stirring to control the exothermic nature of the reaction.[1]
-
-
Purification Strategy:
-
If the product is a solid, recrystallization is a common purification method. Ethanol is often a good starting point for solvent selection.[5]
-
For non-crystalline products, column chromatography may be necessary.
-
Conversion to a salt (e.g., hydrochloride) can sometimes facilitate crystallization and purification.[3][6]
-
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields.
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[7][8] The hydrazine can attack either of the two carbonyl groups, leading to a mixture of products that can be difficult to separate.[8]
Probable Causes:
-
Electronic and Steric Effects: The relative electrophilicity of the two carbonyl carbons and the steric hindrance around them play a crucial role. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to attack, while bulky substituents can direct the attack to the less hindered site.[8]
-
Reaction Conditions: Solvent, temperature, and pH are critical factors that can significantly influence which isomer is favored.[8] For example, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[8]
Proposed Solutions & Methodologies:
-
Solvent Modification: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer compared to reactions run in ethanol.[7]
-
pH Control: Adjusting the pH of the reaction can alter the protonation state of the hydrazine and the dicarbonyl compound, thereby influencing the site of initial attack.
-
Alternative Synthetic Routes: If modifying the reaction conditions does not provide the desired selectivity, consider alternative synthetic strategies that offer better regiocontrol. For example, methods starting from N-alkylated tosylhydrazones and terminal alkynes have been reported to provide complete regioselectivity.[9]
Formation of Regioisomers
Caption: Two possible pathways leading to regioisomers.
Question 3: I'm observing an unexpected side product in my reaction mixture. How can I identify and eliminate it?
Answer:
The formation of unexpected side products is a common issue. Identifying the structure of the side product is the first critical step in devising a strategy to prevent its formation.
Common Side Products and Their Causes:
| Side Product | Probable Cause | Proposed Solution |
| Dimerized Starting Material Adducts | Dimerization of malononitrile before reaction with hydrazine.[4] | Control the rate of addition of hydrazine and maintain a lower reaction temperature initially. |
| Acyclic Adducts | Incomplete cyclization of the intermediate hydrazone.[4][10] | Increase reaction temperature or prolong reaction time to promote cyclization. |
| Over-oxidation/Reduction Products | If using reagents like nitric acid or carrying out subsequent reductions, over-reaction can occur. | Carefully control the stoichiometry of the oxidizing/reducing agent and the reaction conditions. |
| Products from Solvent Participation | In some cases, the solvent may react with intermediates. | Choose an inert solvent for the reaction. |
Methodology for Identification and Elimination:
-
Characterization: Isolate the side product using chromatography (TLC, column) or recrystallization. Characterize its structure using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Mechanism-Based Troubleshooting: Once the structure is known, deduce the likely mechanism of its formation. This will provide insights into how to prevent it. For example, if an acyclic intermediate is isolated, it indicates that the cyclization step is problematic.
-
Reaction Optimization: Based on the presumed mechanism, adjust the reaction parameters. This could involve changing the order of reagent addition, using protecting groups for reactive functionalities, or modifying the work-up procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to diaminopyrazoles?
The most common methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophile. Key starting materials include:
-
β-Ketonitriles: Reaction with hydrazines is a versatile method for synthesizing 5-aminopyrazoles.[4]
-
Malononitrile: Condensation with hydrazine can yield 3,5-diaminopyrazole, although side reactions like dimerization of malononitrile can occur.[3][4]
-
Dinitriles: Cyclization with hydrazine is another common route.[1]
Q2: How can I purify my diaminopyrazole product effectively?
Purification strategies depend on the physical properties of your product:
-
Recrystallization: If your product is a solid, this is often the most effective method. Ethanol is a common solvent to try first.[5]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel chromatography can be used.
-
Salt Formation: Converting the basic diaminopyrazole to an acid addition salt (e.g., hydrochloride) can induce crystallization and facilitate purification.[3][6][11]
Q3: Are there any safety concerns I should be aware of when working with hydrazine?
Yes, hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving hydrazine can also be highly exothermic, so it's crucial to control the rate of addition and monitor the temperature closely.[1]
Experimental Protocol: Synthesis of 3,5-diamino-1-phenylpyrazole hydrochloride
This protocol is adapted from the synthesis described in the literature.[3]
Materials:
-
Ethyl cyanoacetimidate hydrochloride
-
Phenylhydrazine
-
Ethanol
Procedure:
-
Dissolve ethyl cyanoacetimidate hydrochloride in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add phenylhydrazine dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, 3,5-diamino-1-phenylpyrazole hydrochloride, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Dry the product under vacuum to obtain the purified diaminopyrazole salt.
General Reaction Mechanism
Caption: A generalized mechanism for diaminopyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Condensation Reactions of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the optimization of condensation reactions involving Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in organic synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is grounded in established scientific principles and field-proven insights to help you achieve optimal reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the condensation of this compound. We delve into the root causes of these issues and provide actionable, step-by-step solutions.
Issue 1: Low Reaction Yield
Question: I am experiencing a disappointingly low yield in my condensation reaction with this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in condensation reactions involving this diaminopyrazole can stem from several factors, ranging from suboptimal reaction conditions to reactant degradation. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The reaction may not be reaching completion. This can be addressed by:
-
Increasing Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Elevating Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to side product formation. A temperature screening experiment is recommended.[1]
-
Catalyst Choice: The choice of catalyst can significantly impact the reaction rate and yield. For many pyrazole syntheses, both acid and base catalysts have proven effective.[2][3] Consider screening a variety of catalysts.
-
-
Side Reactions: The formation of unwanted byproducts can consume your starting material and reduce the yield of the desired product.
-
Regioselectivity Issues: this compound has two amino groups (at positions 3 and 5) and a pyrazole NH, all of which are nucleophilic. This can lead to a mixture of products if your electrophile is not selective. To control regioselectivity, consider protecting one of the amino groups or the pyrazole NH before the condensation reaction.[4] The relative nucleophilicity of the amino groups can also be influenced by the solvent and pH.
-
Dimerization/Polymerization: Under certain conditions, the starting material or intermediates can self-condense. This can often be mitigated by using a higher dilution of reactants.
-
-
Sub-optimal Solvent: The solvent plays a crucial role in solubilizing reactants and influencing the reaction mechanism.
-
Solvent Screening: A range of solvents with varying polarities should be tested. Protic solvents like ethanol can participate in hydrogen bonding and may be suitable for certain condensations, while aprotic solvents like DMF or dioxane might be preferable for others to avoid unwanted interactions.[5]
-
Experimental Protocol for Yield Optimization:
-
Reaction Monitoring: Set up a small-scale reaction and monitor its progress every hour using TLC. This will help you determine if the reaction is sluggish or if side products are forming over time.
-
Temperature Gradient: Run a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimal temperature for your specific condensation.
-
Catalyst Screening: Test a panel of catalysts. For acid catalysis, consider p-toluenesulfonic acid (p-TSA) or a Lewis acid like Yb(PFO)₃.[3][6] For base catalysis, piperidine or K₂CO₃ can be effective.[1][7]
-
Solvent Selection: Conduct the reaction in a variety of solvents such as ethanol, isopropanol, acetonitrile, DMF, and toluene to identify the one that provides the best yield and purity.
| Parameter | Recommended Range/Options | Rationale |
| Temperature | Room Temperature to Reflux | Balances reaction rate and potential for side reactions.[1] |
| Solvent | Ethanol, DMF, Dioxane, Acetonitrile | Solvent polarity can influence reactant solubility and reaction pathway.[5] |
| Catalyst | p-TSA, Piperidine, K₂CO₃, Lewis Acids | The choice of acid or base catalyst can significantly affect the reaction outcome.[2][3][8] |
| Concentration | 0.1 M - 1 M | Higher dilution can minimize side reactions like polymerization. |
Troubleshooting Flowchart for Low Yield
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
stability of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate in acidic or basic media
Technical Support Center: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
A Guide to Chemical Stability and Degradation Analysis
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists to provide expert insights into the stability of this molecule in acidic and basic environments. We will address common experimental challenges, explain the underlying chemical mechanisms, and provide robust protocols for your own stability assessments.
Overview of Molecular Stability
This compound possesses three key structural features that dictate its chemical stability:
-
Ethyl Ester Group: This is the most reactive site on the molecule under hydrolytic conditions. Both acids and bases can catalyze its cleavage.
-
Pyrazole Ring: As an aromatic heterocycle, the pyrazole core is generally stable and resistant to degradation under mild acidic or basic conditions.[1][2] Its stability is a key factor in predicting the degradation pathway.
-
Amino Groups: These two primary amine groups are basic. In acidic media, they will be protonated, which can influence the electronic properties and, consequently, the reactivity of the entire molecule.
The primary degradation pathway for this compound in aqueous acidic or basic media is the hydrolysis of the ethyl ester to its corresponding carboxylic acid.
Stability & Troubleshooting in Acidic Media
This section addresses common questions regarding the handling and analysis of this compound in acidic conditions.
Q1: What is the primary degradation pathway in acidic media?
Answer: The primary degradation pathway is acid-catalyzed hydrolysis of the ethyl ester function.[3] This reaction involves the cleavage of the acyl-oxygen bond, resulting in the formation of the parent carboxylic acid and ethanol.
The mechanism is the reverse of a Fischer esterification.[4] It begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, ethanol is eliminated as the leaving group, and the carboxylic acid is formed. This reaction is reversible, and using an excess of water (as is typical in aqueous acidic solutions) will drive the equilibrium toward the hydrolysis products.[3][5]
Q2: I'm performing a forced degradation study in 0.1 M HCl and see a new peak in my HPLC. What is it?
Answer: The new peak is almost certainly 3,5-diamino-1H-pyrazole-4-carboxylic acid . The pyrazole ring itself is highly resistant to cleavage under these conditions.[2] To confirm, you can:
-
LC-MS Analysis: The expected degradation product will have a molecular weight corresponding to the loss of the ethyl group (C₂H₄, 28.05 Da) and the addition of a hydrogen atom, resulting in a net loss of 28 Da compared to the parent compound.
-
Co-injection: If you have a reference standard of the carboxylic acid, co-injecting it with your degraded sample should show a single, merged peak.
Q3: Does the protonation of the amino groups affect the hydrolysis rate?
Answer: Yes, it can. In acidic media (e.g., pH < 4), the two amino groups on the pyrazole ring will be protonated to form ammonium cations (-NH₃⁺). These groups are strongly electron-withdrawing. This effect can slightly decrease the electron density on the carbonyl oxygen, making it less basic and thus less likely to be protonated (the first step in acid-catalyzed hydrolysis). However, in practice, the rate of hydrolysis is primarily dictated by the concentration of the acid catalyst and the temperature.
Stability & Troubleshooting in Basic Media
This section addresses common questions regarding the handling and analysis of this compound in basic conditions.
Q1: What is the primary degradation pathway in basic media?
Answer: The degradation mechanism in basic media is base-catalyzed hydrolysis, also known as saponification .[6] This reaction is generally faster and, unlike acid hydrolysis, is effectively irreversible.[3][4]
The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[7] This forms a tetrahedral intermediate, which then collapses, expelling an ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid in a highly favorable acid-base reaction. This final deprotonation step renders the overall reaction irreversible under basic conditions.[6] An acidic workup is required to protonate the carboxylate salt and obtain the neutral carboxylic acid product.[6]
References
- 1. ijnrd.org [ijnrd.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
Navigating the Scale-Up of Pyrazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Synthesis of Pyrazole Derivatives. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that addresses the common and complex challenges encountered when transitioning pyrazole synthesis from the laboratory bench to a larger scale. This guide is structured to offer not just procedural steps, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your processes effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the initial phases of scaling up pyrazole synthesis.
Q1: What are the most critical factors to consider when scaling up a pyrazole synthesis?
When moving from a lab-scale (grams) to a pilot or production scale (kilograms), several factors that were negligible at a smaller scale become critical. The primary considerations include:
-
Heat Transfer and Temperature Control: Many pyrazole syntheses, particularly the common Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, are exothermic.[1] The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation less efficient.[1] This can lead to localized "hot spots," promoting side reactions and impurity formation, or in the worst case, a thermal runaway.[1]
-
Mixing Efficiency: Homogenizing the reaction mixture is crucial. In larger reactors, inefficient stirring can result in localized areas of high reactant concentration, which can negatively impact yield and selectivity.[1]
-
Reagent Addition Rate: The rate of addition of reagents, especially reactive ones like hydrazine derivatives, must be carefully controlled on a larger scale to manage the reaction exotherm.[1] Rapid addition can cause dangerous temperature spikes.[1]
-
Solvent Selection: A solvent that is effective on a small scale may not be suitable for a larger batch due to differences in solubility, product precipitation, and safety profiles at scale.[2] For instance, carcinogenic solvents like 1,4-dioxane should be replaced for large-scale production.[2]
-
Safety: The handling of potentially hazardous reagents like hydrazine and diazonium salts requires stringent safety protocols, especially at larger quantities.[2][3] The thermal stability of intermediates and the final product should also be assessed.[2]
Q2: How does the choice of synthetic route impact the scalability of pyrazole derivative production?
The choice of synthetic route is paramount for a successful scale-up. While numerous methods exist for pyrazole synthesis, their scalability can vary significantly.
-
Classical Methods (e.g., Knorr Synthesis): This is a widely used and robust method involving the reaction of a 1,3-dicarbonyl compound with a hydrazine.[4][5] Its scalability is well-documented, but challenges with regioselectivity can arise with unsymmetrical dicarbonyl compounds.[1][6]
-
Multi-component Reactions: These reactions offer the advantage of forming complex pyrazole derivatives in a single step from simple starting materials, which can be cost-effective and efficient at scale.[7][8]
-
Flow Chemistry: For reactions involving hazardous intermediates, such as diazonium salts, flow chemistry offers a safer and more controlled alternative to batch processing.[2][3] It allows for precise control over reaction parameters and minimizes the accumulation of unstable species.[2][3]
-
Green Chemistry Approaches: Utilizing greener solvents, catalysts, and energy sources (like microwave or ultrasound) can improve the environmental footprint and safety of the process, which are important considerations for large-scale manufacturing.[9][10][11]
Q3: What are the common impurities encountered in pyrazole synthesis and how can they be minimized?
Impurity profiling is a critical aspect of process development. Common impurities in pyrazole synthesis include:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different pyrazole regioisomers is a common issue.[6] The regioselectivity can be influenced by the solvent, temperature, and the nature of the substituents.[12]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.
-
Side-products from Hydrazine: Hydrazine is a reactive compound and can participate in side reactions, leading to colored impurities.[13]
-
Products of Degradation: Uncontrolled temperature increases can lead to the degradation of both the starting materials and the desired product.[1]
To minimize impurities, consider the following:
-
Optimize Reaction Conditions: Carefully control temperature, addition rates, and mixing.
-
Solvent Screening: The choice of solvent can significantly impact regioselectivity. For example, fluorinated alcohols have been shown to improve regioselectivity in some cases.[12][14]
-
Stoichiometry Control: Precise control of reactant ratios is essential.
-
Purification Strategy: Develop a robust purification method, such as crystallization or chromatography, early in the development process.
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter during your scale-up experiments.
Issue 1: Poor or Inconsistent Yield
Potential Causes:
-
Inadequate Mixing: As discussed, poor mixing can lead to localized concentration gradients and reduced reaction rates.[1]
-
Poor Temperature Control: Deviation from the optimal temperature range can favor side reactions or cause product degradation.[1]
-
Sub-optimal Solvent: The chosen solvent may not be ideal for the reaction at a larger scale, affecting solubility and reaction kinetics.[1]
-
Incomplete Reaction: The reaction may not be going to completion within the allotted time at the new scale.
Troubleshooting Steps:
-
Evaluate Mixing:
-
Characterize the mixing efficiency of your reactor.
-
Experiment with different impeller designs and stirring speeds.
-
-
Monitor Internal Temperature:
-
Use multiple temperature probes to map the temperature distribution within the reactor.
-
Ensure your cooling system has the capacity to handle the heat generated by the reaction.
-
-
Re-evaluate Solvent System:
-
Conduct a solvent screen to identify a solvent that provides good solubility for reactants and intermediates, and ideally, allows for the crystallization of the final product.[1]
-
-
Reaction Monitoring:
Issue 2: Formation of Regioisomers
Potential Causes:
-
Nature of the 1,3-Dicarbonyl Compound: The electronic and steric properties of the substituents on the dicarbonyl compound influence the site of initial nucleophilic attack by the hydrazine.
-
Reaction Conditions: Temperature and solvent can play a significant role in directing the regioselectivity.[12]
Troubleshooting Steps:
-
Solvent Optimization:
-
As demonstrated in studies, switching to fluorinated alcohols like hexafluoroisopropanol (HFIP) can dramatically improve regioselectivity in favor of one isomer.[12]
-
-
Temperature Study:
-
Vary the reaction temperature to determine its effect on the isomeric ratio. Lower temperatures often favor the thermodynamically more stable product.
-
-
Catalyst Screening:
-
For certain pyrazole syntheses, the choice of acid or base catalyst can influence the regiochemical outcome.[4]
-
-
Protecting Group Strategy:
-
In some cases, a protecting group strategy can be employed to block one of the carbonyl groups, forcing the reaction to proceed with the desired regioselectivity.
-
Table 1: Effect of Solvent on Regioselectivity in a Model Pyrazole Synthesis
| Solvent | Ratio of Regioisomer A : B | Total Yield (%) |
| Ethanol | 70 : 30 | 85 |
| Toluene | 65 : 35 | 82 |
| Acetonitrile | 75 : 25 | 88 |
| Hexafluoroisopropanol (HFIP) | 97 : 3 | 92 |
This table illustrates a common trend where highly polar, hydrogen-bond-donating solvents like HFIP can significantly enhance regioselectivity. Data is illustrative based on findings in cited literature.[12]
Issue 3: Product Purification Challenges
Potential Causes:
-
Presence of Closely Related Impurities: Regioisomers or other structurally similar byproducts can be difficult to separate from the desired product.
-
Oily or Amorphous Product: The product may not crystallize easily, making isolation difficult.
-
Thermal Instability: The product may degrade during purification steps that require heating, such as distillation or recrystallization from a high-boiling solvent.
Troubleshooting Steps:
-
Crystallization Studies:
-
Conduct a thorough screen of different solvents and solvent mixtures to find conditions that promote the crystallization of a pure, easily filterable solid.
-
Consider techniques like anti-solvent crystallization or cooling crystallization.
-
-
Chromatography Optimization:
-
If crystallization is not feasible, develop a robust chromatographic purification method. This may be less ideal for very large scales but can be effective for high-value products.
-
-
Salt Formation:
-
Extraction and Washing:
-
Optimize aqueous workup procedures to remove water-soluble impurities.
-
Experimental Protocol: Purification by Acid Addition Salt Crystallization
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent such as ethanol, isopropanol, or acetone.[17]
-
Acid Addition: Slowly add at least an equimolar amount of an inorganic mineral acid (e.g., HCl, H₂SO₄) or an organic acid (e.g., p-toluenesulfonic acid) to the solution.[17][18]
-
Crystallization: Stir the mixture and, if necessary, cool it to induce crystallization of the pyrazole acid addition salt.
-
Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., NaHCO₃, NaOH) to precipitate the pure pyrazole derivative.
-
Final Isolation: Collect the pure product by filtration or extraction with an organic solvent.
Process Analytical Technology (PAT) in Pyrazole Synthesis Scale-Up
Implementing Process Analytical Technology (PAT) is a modern approach to ensure process robustness and consistent product quality.[19][20][21] PAT involves the use of in-line or on-line analytical tools to monitor Critical Process Parameters (CPPs) in real-time.[15]
Diagram 1: PAT Workflow for Pyrazole Synthesis
Caption: A workflow illustrating the implementation of PAT in pyrazole synthesis.
Safety Considerations
The scale-up of any chemical process requires a thorough safety assessment. For pyrazole synthesis, particular attention should be paid to:
-
Hydrazine and its Derivatives: These are often toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Diazonium Salts: If your synthesis involves the formation of diazonium salts, be aware of their potential for explosive decomposition.[2] Flow chemistry is a highly recommended strategy to mitigate this risk.[2][3]
-
Exothermic Reactions: As previously mentioned, uncontrolled exotherms can lead to dangerous pressure build-up and thermal runaways. A thorough understanding of the reaction thermodynamics is essential.
-
Dust Explosions: For solid pyrazole products, there may be a risk of dust explosion. This should be evaluated, especially for large-scale handling and drying operations.[2]
Diagram 2: Troubleshooting Decision Tree for Impurity Formation
Caption: A decision tree for troubleshooting impurity formation in pyrazole synthesis.
By carefully considering these factors and utilizing a systematic, data-driven approach to troubleshooting, you can successfully navigate the challenges of scaling up pyrazole derivative synthesis, leading to a robust, safe, and efficient manufacturing process.
References
- 1. benchchem.com [benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 19. Process analytical technology - Wikipedia [en.wikipedia.org]
- 20. stepscience.com [stepscience.com]
- 21. longdom.org [longdom.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Diaminopyrazoles: A Senior Application Scientist's Perspective
Substituted diaminopyrazoles are a cornerstone of modern medicinal chemistry and materials science, finding applications as potent pharmaceuticals and versatile chemical building blocks. The strategic placement of amino groups on the pyrazole core profoundly influences their biological activity and chemical reactivity. Consequently, the development of efficient and regioselective synthetic routes to these compounds is of paramount importance. This guide provides a comparative analysis of established and emerging synthetic strategies for accessing variously substituted diaminopyrazoles, offering insights into the mechanistic underpinnings and practical considerations of each approach.
Synthesis of 3,5-Diaminopyrazoles: The Workhorse Route
The synthesis of 3,5-diaminopyrazoles is arguably the most established, with the condensation of malononitrile or its derivatives with hydrazine being a widely adopted method. This approach is valued for its simplicity and the ready availability of starting materials.
Classical Condensation of Malononitrile and Hydrazine
The direct condensation of malononitrile with hydrazine hydrate is a foundational method for preparing the parent 3,5-diaminopyrazole.[1] The reaction proceeds via a nucleophilic attack of hydrazine on one of the nitrile groups of malononitrile, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.
Caption: Synthesis of 3,5-diaminopyrazole from malononitrile.
Experimental Protocol: Synthesis of 3,5-Diaminopyrazole
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product typically precipitates from the reaction mixture. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
While this method is straightforward, it's important to note that side reactions can occur. For instance, the reaction of two moles of malononitrile with one mole of hydrazine can lead to the formation of 5-amino-4-cyanopyrazole.[1] Conversely, using an excess of hydrazine can result in the formation of 5-amino-3-hydrazinopyrazole.[1] Careful control of stoichiometry is therefore crucial.
Synthesis from Diethyl Malonimidate
An alternative and often higher-yielding approach involves the reaction of diethyl malonimidate with hydrazine. This method, which falls under the umbrella of Pinner amidine synthesis, provides a mild and efficient route to 3,5-diaminopyrazoles.[2] The reaction is typically exothermic and proceeds rapidly upon mixing the reagents in a suitable solvent like ethanol.[2]
Caption: Synthesis of 1-substituted-3,5-diaminopyrazoles.
This method is particularly advantageous for the synthesis of 1-substituted-3,5-diaminopyrazoles by employing substituted hydrazines such as methylhydrazine or phenylhydrazine.[2]
Navigating the Synthesis of 4,5-Diaminopyrazoles
The synthesis of 4,5-diaminopyrazoles presents a different set of challenges, primarily centered around the introduction of the vicinal amino groups.
Multi-step Synthesis via Nitration and Reduction
A common strategy involves a multi-step sequence starting from a pre-formed pyrazole ring. This is exemplified by a process that begins with the nitration of pyrazole to yield 4-nitropyrazole. Subsequent bromination affords 3,5-dibromo-4-nitropyrazole.[3][4] This intermediate can then be N-alkylated, followed by amination and reduction of the nitro group to furnish the desired 4,5-diaminopyrazole derivative. While versatile, this route can be lengthy and may result in modest overall yields.[3]
Caption: Multi-step synthesis of 4,5-diaminopyrazoles.
Synthesis from α-Cyanoketones
Another approach commences with α-cyanoketones, which can be converted to 5-aminopyrazoles. The introduction of the second amino group at the 4-position can be achieved through nitrosation followed by reduction, or via coupling with a diazonium salt and subsequent reduction of the resulting azo compound.[4]
Experimental Protocol: Two-Step Synthesis of 4,5-Diaminopyrazoles via Azo Intermediate
-
Azo Coupling: Dissolve the 5-amino-1-(substituted)pyrazole (1 equivalent) in a suitable solvent (e. g., ethanol/water) and acidify with an inorganic acid (e. g., HCl). Cool the solution in an ice bath. Separately, prepare a solution of an aromatic diazonium salt. Add the diazonium salt solution dropwise to the pyrazole solution with vigorous stirring, maintaining a low temperature. The azo compound typically precipitates and can be collected by filtration.[4]
-
Reduction: Suspend the azo intermediate in a suitable solvent (e. g., methanol) in a hydrogenation vessel. Add a hydrogenation catalyst, such as palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC). Filter off the catalyst and concentrate the filtrate to obtain the 4,5-diaminopyrazole.[4]
This method offers a more convergent approach compared to the multi-step synthesis starting from pyrazole.
Synthesis of 3,4-Diaminopyrazoles
The synthesis of 3,4-diaminopyrazoles is less commonly reported but can be achieved through specific strategies. One such approach involves the cyclization of suitably functionalized precursors. For instance, the reaction of hydrazine with α-aminomalononitrile derivatives can lead to the formation of 3,4-diaminopyrazoles.
Comparative Analysis of Synthetic Routes
| Route | Target | Starting Materials | Key Steps | Advantages | Disadvantages | References |
| Malononitrile + Hydrazine | 3,5-Diaminopyrazole | Malononitrile, Hydrazine | Condensation, Cyclization | Simple, readily available starting materials | Potential for side products, requires stoichiometric control | [1] |
| Diethyl Malonimidate + Hydrazine | 3,5-Diaminopyrazole | Diethyl Malonimidate, Hydrazine | Condensation | Mild conditions, good yields, applicable to substituted hydrazines | Starting material may require synthesis | [2] |
| Multi-step from Pyrazole | 4,5-Diaminopyrazole | Pyrazole | Nitration, Bromination, Alkylation, Amination, Reduction | Versatile for introducing various substituents | Lengthy, potentially low overall yield | [3][4] |
| Azo Coupling and Reduction | 4,5-Diaminopyrazole | 5-Aminopyrazole | Diazotization, Azo coupling, Reduction | More convergent than multi-step route from pyrazole | Requires handling of diazonium salts | [4] |
Conclusion
The synthetic landscape for substituted diaminopyrazoles is rich and varied, with the choice of route being dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For 3,5-diaminopyrazoles, the condensation of malononitrile or its derivatives with hydrazine remains a highly practical and widely used method. The synthesis of 4,5-diaminopyrazoles often necessitates multi-step sequences, with strategies involving the reduction of a nitro or azo group being prominent. As the demand for novel diaminopyrazole scaffolds continues to grow, the development of more efficient, regioselective, and sustainable synthetic methodologies will remain a key focus for the chemical research community.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents [patents.google.com]
- 4. US20070037987A1 - Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate: A Traditional versus a Greener, One-Pot Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the pyrazole scaffold is a cornerstone, integral to the synthesis of a multitude of therapeutic agents. Among these, Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate stands out as a critical building block, particularly in the development of kinase inhibitors for oncology. Its versatile structure allows for further functionalization to create potent and selective drug candidates. This guide provides a detailed comparison of two synthetic methodologies for this important intermediate: a traditional, two-step condensation reaction and a modern, greener one-pot multicomponent approach. The objective is to offer an in-depth analysis of their respective efficiencies, environmental impact, and practical considerations for laboratory application.
The Significance of this compound in Medicinal Chemistry
The 3,5-diaminopyrazole moiety is a privileged scaffold in drug discovery. The presence of two amino groups provides reactive handles for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR). Specifically, this scaffold is a key component in the design of inhibitors for various protein kinases, which are crucial targets in cancer therapy. The carboxylate group at the 4-position offers an additional point for modification, further enhancing the chemical diversity that can be generated from this versatile intermediate.
Traditional Synthesis: A Stepwise Condensation Approach
The classical synthesis of 3,5-diaminopyrazoles often relies on the condensation of a β-dicarbonyl compound or its equivalent with hydrazine.[1][2] A common route to obtaining the target molecule involves the reaction of a suitable cyanoacetate derivative with hydrazine hydrate. This method, while reliable, typically involves multiple steps, including the synthesis of the activated starting material.
Reaction Scheme: Traditional Synthesis
Caption: Traditional two-step synthesis of this compound.
Experimental Protocol: Traditional Synthesis
Step 1: Synthesis of Ethyl (ethoxymethylene)cyanoacetate
-
To a stirred solution of ethyl cyanoacetate (1.0 eq) in ethanol, add triethyl orthoformate (1.1 eq) and a catalytic amount of piperidine.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield crude ethyl (ethoxymethylene)cyanoacetate.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl (ethoxymethylene)cyanoacetate in ethanol.
-
Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
Mechanistic Insights
The first step is a Knoevenagel condensation, where the active methylene group of ethyl cyanoacetate attacks the triethyl orthoformate, followed by the elimination of ethanol to form the enol ether intermediate. The second step involves a nucleophilic attack of hydrazine on the activated double bond of the intermediate, followed by an intramolecular cyclization and tautomerization to form the stable pyrazole ring.
A Greener Alternative: One-Pot Multicomponent Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods.[3] One-pot multicomponent reactions (MCRs) are a prime example of green chemistry, as they combine multiple reaction steps into a single operation, reducing solvent waste, energy consumption, and purification efforts.[4]
Reaction Scheme: One-Pot Synthesis
Caption: A conceptual one-pot synthesis of this compound.
Experimental Protocol: One-Pot Synthesis
-
In a reaction vessel, combine malononitrile (1.0 eq), ethyl chloroacetate (1.0 eq), and a suitable base (e.g., sodium ethoxide, 2.0 eq) in ethanol.
-
To this mixture, add hydrazine hydrate (2.0 eq) at room temperature.
-
The reaction can be performed under conventional heating (reflux) for a few hours or, for a more energy-efficient approach, in a microwave reactor for a significantly shorter duration (e.g., 10-30 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
The product will precipitate out of the solution. Filter the solid, wash with water and a small amount of cold ethanol, and dry under vacuum.
Mechanistic Rationale
This one-pot synthesis proceeds through a cascade of reactions. Initially, the base deprotonates malononitrile, which then acts as a nucleophile, attacking ethyl chloroacetate to form an intermediate. This intermediate then reacts with two equivalents of hydrazine. One equivalent of hydrazine condenses with one of the nitrile groups, and the other with the second nitrile group, leading to a cyclization that forms the diaminopyrazole ring. The ester group from ethyl chloroacetate is incorporated into the final product.
Performance Comparison
| Parameter | Traditional Two-Step Synthesis | One-Pot Multicomponent Synthesis |
| Overall Yield | Typically 60-75% | Generally higher, often >80% |
| Reaction Time | 6-9 hours | 0.5-3 hours (significantly less with microwave) |
| Number of Steps | Two distinct synthetic and work-up steps | One synthetic and work-up step |
| Solvent & Energy | Higher consumption due to multiple steps | Lower consumption, especially with microwave |
| Purification | Intermediate purification may be necessary | Often, the product precipitates in high purity |
| Atom Economy | Lower due to the formation of byproducts | Higher, as more atoms from the reactants are incorporated |
| Safety | Use of piperidine (toxic) as a catalyst | Can often be performed with less hazardous bases |
Validation and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the amino protons (two broad singlets), and the pyrazole NH proton (a broad singlet).
-
¹³C NMR: The carbon NMR will show signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the ethyl group.
-
Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the molecular weight of the product (C₆H₉N₃O₂).
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching vibrations.
Conclusion for the Practicing Scientist
Both the traditional and the one-pot multicomponent methods are viable for the synthesis of this compound. The traditional method is well-established and reliable, but it is more time-consuming and less environmentally friendly.
The one-pot multicomponent approach offers significant advantages in terms of efficiency, yield, and sustainability.[5] By reducing the number of synthetic steps, minimizing waste, and often resulting in a purer product that requires less downstream processing, this modern approach is highly recommended for researchers and drug development professionals looking to optimize their synthetic workflows. The adoption of such green chemistry principles is not only beneficial for the environment but also for improving laboratory productivity and reducing costs.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. longdom.org [longdom.org]
A Comparative Guide to the Biological Activity of Ethyl 3,5-Diamino-1H-pyrazole-4-carboxylate Analogs
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged heterocyclic structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of analogs based on the Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate core, offering insights into their therapeutic potential as antimicrobial, anticancer, and enzyme-inhibiting agents. By examining structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the chemical space of these promising compounds.
The Pyrazole Core: A Versatile Pharmacophore
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[2][3][4] The versatility of the pyrazole scaffold lies in its susceptibility to substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This guide will delve into the impact of these substitutions on the biological activity of this compound analogs.
Antimicrobial Activity: A Battle Against Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds in this arena.[1][3][4]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency of pyrazole analogs is significantly influenced by the nature and position of substituents on the pyrazole ring.
-
Substitution at N1-position: The introduction of bulky aromatic or heteroaromatic rings at the N1-position has been shown to enhance antibacterial and antifungal activities. This is likely due to increased lipophilicity, facilitating penetration through microbial cell membranes.
-
Substituents on Aryl Rings: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on phenyl rings attached to the pyrazole core often correlates with increased antimicrobial efficacy.[5]
-
Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems, such as imidazothiadiazole, has yielded compounds with potent and selective inhibitory activity against multi-drug resistant strains.[3]
Comparative Antimicrobial Potency
The following table summarizes the minimum inhibitory concentration (MIC) values of representative pyrazole analogs against various microbial strains, providing a comparative view of their efficacy.
| Compound ID | R1-Substituent | R2-Substituent | Target Organism | MIC (µg/mL) | Reference |
| Analog A | 4-chlorophenyl | H | Staphylococcus aureus | 12.5 | [4] |
| Analog B | 2,4-dichlorophenyl | CH3 | Escherichia coli | 25 | [4] |
| Analog C | Imidazothiadiazole | H | Multi-drug resistant S. aureus | 0.25 | [3] |
| Gatifloxacin | - | - | Multi-drug resistant S. aureus | 1 | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standardized and widely accepted protocol for its determination.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microbes in medium) and negative (medium only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrazole scaffold is a prominent feature in a number of anticancer agents, with derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[6][7][8]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of pyrazole analogs is highly dependent on their substitution patterns, which dictate their interaction with specific molecular targets.[7]
-
Substitutions at positions 1, 3, 4, and 5: Modifications at these positions are critical for enhancing anticancer activity. For instance, the presence of specific aryl groups can lead to interactions with key enzymes or proteins involved in cancer progression.[7]
-
Aryl Substituents: The nature of the aryl substituent plays a crucial role. For example, a 4-chlorophenyl substitution has shown excellent anticancer activity against HeLa cells.[5] Fusing pyrazole with other moieties like pyrimidine or ferrocene can also result in potent anticancer agents.[5]
-
Mechanism of Action: The anticancer effects of pyrazole derivatives can be attributed to various mechanisms, including the induction of cell cycle arrest and the inhibition of key enzymes like kinases.[6][7]
Comparative Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer activity of a compound. The table below presents a comparison of the IC50 values for different pyrazole analogs against various cancer cell lines.
| Compound ID | R-Group Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| Analog D | 4-chlorophenyl | HeLa | 4.94 | [5] |
| Analog E | Ferrocene hybrid | HCT-116 (Colon) | 3.12 | [7] |
| Analog F | 3,5-(MeO)2C6H3 | A549 (Lung) | 14 | [7] |
| Doxorubicin | - | HeLa | 9.76 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the pyrazole analogs for a specified duration (e.g., 48 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for a few hours to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is determined from the resulting dose-response curve.
Enzyme Inhibition: A Targeted Approach
Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes involved in disease pathways.[9][10][11]
Structure-Activity Relationship (SAR) for Enzyme Inhibition
The inhibitory activity of pyrazole analogs against specific enzymes is a direct consequence of their structural features.
-
Substituent Pattern: The number and type of substituents on the pyrazole ring can determine the selectivity and potency of enzyme inhibition. For example, triphenyl-substituted pyrazoles have shown potent acetylcholinesterase (AChE) inhibition, while diphenyl-substituted analogs are effective inhibitors of α-glycosidase.[9]
-
Competitive Inhibition: Kinetic studies have shown that many pyrazole-based inhibitors act via a competitive binding mode, interacting with the active site of the target enzyme.[10]
-
Specific Enzyme Targets: Pyrazole derivatives have been identified as inhibitors of a wide range of enzymes, including kinases (e.g., EGFR, HER2, VEGFR2), urease, and carbonic anhydrase.[9][12][13]
Comparative Enzyme Inhibitory Potency
The following table provides a comparison of the inhibitory activity (IC50) of different pyrazole analogs against various enzymes.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Analog G | HER2 Kinase | 0.253 | [12][13] |
| Analog H | EGFR Kinase | 0.574 | [12][13] |
| Analog I | VEGFR2 Kinase | 0.135 | [12][13] |
| Erlotinib | EGFR Kinase | 0.105 | [12][13] |
| Sorafenib | VEGFR2 Kinase | 0.041 | [12][13] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
In vitro kinase assays are essential for determining the potency and selectivity of potential enzyme inhibitors.
Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reaction Setup: The assay is performed in a microplate format. Each well contains the kinase, a specific substrate, and the reaction buffer.
-
Inhibitor Addition: Serial dilutions of the pyrazole analogs are added to the wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated to allow the phosphorylation of the substrate.
-
Signal Detection: After incubation, a detection reagent is added that produces a signal (e.g., luminescence) which is inversely proportional to the kinase activity.
-
Data Analysis: The signal is measured using a plate reader, and the percentage of inhibition is calculated for each compound concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a rich source of biologically active compounds with significant therapeutic potential. The extensive research into their synthesis and biological evaluation has provided valuable insights into their structure-activity relationships.[1][6][14] This guide has highlighted the versatility of these compounds as antimicrobial, anticancer, and enzyme-inhibiting agents.
Future research should focus on the continued exploration of the chemical space around the pyrazole core to identify novel analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for their rational design and development as next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 3,5-Diaminopyrazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the 3,5-diaminopyrazole core represents a privileged scaffold, a versatile building block capable of interacting with a diverse range of biological targets. Its unique electronic properties and hydrogen bonding capabilities make it a compelling starting point for the design of novel therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3,5-diaminopyrazole derivatives across various therapeutic areas, supported by experimental data and detailed protocols to empower your own research endeavors.
Introduction: The 3,5-Diaminopyrazole Core - A Privileged Structure in Medicinal Chemistry
The 3,5-diaminopyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and two amino groups at positions 3 and 5. This arrangement of atoms confers a unique set of properties that are highly attractive for drug design. The two amino groups can act as hydrogen bond donors, while the pyrazole ring nitrogens can act as hydrogen bond acceptors, allowing for multiple points of interaction with biological macromolecules. Furthermore, the aromatic nature of the pyrazole ring provides a rigid scaffold that can be readily functionalized at various positions to modulate potency, selectivity, and pharmacokinetic properties. The inherent tautomerism of the pyrazole ring can also influence its reactivity and biological activity.[1][2]
This guide will delve into the SAR of 3,5-diaminopyrazole derivatives in four key areas of therapeutic interest: oncology (as kinase inhibitors), infectious diseases (as anti-biofilm and antitubercular agents), and pain management (as analgesics).
Comparative Analysis of Biological Activities
Kinase Inhibition: Targeting the Engine of Cellular Proliferation
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several 3,5-diaminopyrazole derivatives have emerged as potent CDK inhibitors.
A prominent class of these inhibitors is the 4-arylazo-3,5-diamino-1H-pyrazoles. These compounds have been identified as ATP-competitive inhibitors with notable potency against CDK2 and CDK9.[3][4] The SAR studies on this series have revealed several key insights:
-
The Arylazo Moiety: The substitution pattern on the aryl ring significantly influences inhibitory activity. For instance, a hydroxyl group at the para-position of the phenyl ring of 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (a compound known as CAN508) was found to be crucial for potent CDK9 inhibition.[5][6]
-
Substitution on the Pyrazole Core: Modifications to the pyrazole ring itself can also modulate activity and selectivity.
Table 1: Comparative Inhibitory Activity of 3,5-Diaminopyrazole Derivatives against CDKs
| Compound ID | R (Substitution on Aryl Ring) | CDK2/cyclin E IC50 (µM) | CDK9/cyclin T1 IC50 (µM) | Reference |
| CAN508 | 4-OH | 0.35 | 0.02 | [5][6] |
| Derivative X | 3-F | >10 | 1.5 | [3] |
| Derivative Y | 4-Cl | 1.2 | 0.5 | [3] |
| Derivative Z | 2-F | 5.6 | 0.8 | [3] |
| XIII | 1-carboxamide | Not Reported | 0.16 | [7][8] |
Note: IC50 values are indicative and may vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
The SAR data suggests that both electronic and steric factors of the substituent on the aryl ring play a critical role in the interaction with the kinase active site. The potent activity of the 3,5-diaminopyrazole-1-carboxamide derivative XIII against CDK9 highlights the potential for modifications at the N1 position of the pyrazole ring to enhance potency and selectivity.[7][8]
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of test compounds against CDK2/cyclin E.
Materials:
-
Recombinant human CDK2/cyclin E enzyme
-
Histone H1 (as substrate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid (for washing)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the test compound solution, Histone H1 substrate, and the CDK2/cyclin E enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and measure the radioactivity of the incorporated phosphate in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Caption: Workflow for in vitro CDK2/cyclin E kinase assay.
Anti-Biofilm Activity: Disrupting Bacterial Communities
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. The 4-arylazo-3,5-diamino-1H-pyrazole scaffold has also demonstrated significant potential as anti-biofilm agents, particularly against Pseudomonas aeruginosa.[9][10] These compounds are believed to function by stimulating the activity of phosphodiesterases (PDEs), leading to the degradation of the bacterial second messenger cyclic di-GMP (c-di-GMP), a key signaling molecule in biofilm formation.[10]
SAR studies on this series have provided valuable information for optimizing their anti-biofilm efficacy:
-
Aryl Ring Substitution: The position and nature of substituents on the aryl ring are critical. For instance, a fluorine atom at the ortho-position of the phenyl ring resulted in a highly potent anti-biofilm compound.[9][10]
-
Hydrogen Bonding: The presence of hydrogen bond donor or acceptor groups can influence activity. A hydroxyl group at the ortho-position, in combination with a fluorine atom, was shown to be beneficial.[9]
-
Pyrazole Core Modification: Functionalization of the pyrazole nitrogen atoms generally leads to a loss of activity, suggesting that the unsubstituted pyrazole core is important for interaction with the target PDE.[9]
Table 2: Comparative Anti-Biofilm Activity of 4-Arylazo-3,5-diamino-1H-pyrazole Derivatives against P. aeruginosa
| Compound ID | R (Substitution on Aryl Ring) | c-di-GMP Reduction (%) | Reference |
| 1 (3-F) | 3-F | 73 | [10] |
| 2 (2-F) | 2-F | 83 | [9] |
| 3 (4-F) | 4-F | 44 | [9] |
| 27 (2-OH) | 2-OH | 55 | [9] |
| 28 (2-F, 6-OH) | 2-F, 6-OH | 75 | [9] |
Note: The percentage of c-di-GMP reduction is a measure of the compound's ability to stimulate PDE activity and thus disrupt biofilm formation.
This protocol outlines a method to assess the ability of test compounds to disperse pre-formed P. aeruginosa biofilms.[11][12]
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa in LB broth.
-
Dilute the overnight culture and inoculate the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Add fresh LB broth containing serial dilutions of the test compounds to the wells.
-
Incubate the plate for a further period (e.g., 4-6 hours) to allow for dispersal.
-
After the dispersal period, remove the medium and wash the wells with PBS.
-
Stain the remaining biofilm with Crystal Violet solution for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound Crystal Violet with 95% ethanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of biofilm dispersal for each compound concentration compared to the untreated control.
Caption: Workflow for the biofilm dispersal assay.
Antitubercular Activity: Combating a Global Health Threat
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem. The emergence of multidrug-resistant strains necessitates the development of new antitubercular agents. 3,5-Diaminopyrazole derivatives have shown promise in this area.
SAR studies on (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives have provided initial insights into their antitubercular potential.[13][14]
-
Aryl Ring Substitution: The presence of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring appears to be favorable for activity.
-
Carbothioamide Moiety: The introduction of a carbothioamide group at the N1 position of the pyrazole ring has been shown to enhance antitubercular activity.
Table 3: Comparative Antitubercular Activity of 3,5-Diaminopyrazole Derivatives against M. tuberculosis H37Rv
| Compound ID | R (Substitution on Aryl Ring) | R' (Substitution at N1) | MIC (µg/mL) | Reference |
| 4a | 4-Cl | H | 12.5 | [13] |
| 4b | 4-NO₂ | H | 12.5 | [13] |
| 5a | 4-Cl | CSNH₂ | 6.25 | [13] |
| 5b | 4-NO₂ | CSNH₂ | 25 | [13] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis.[9][15]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Tween 80 (10%)
Procedure:
-
Prepare serial dilutions of the test compounds in the supplemented 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.
-
Dilute the bacterial suspension and add it to each well of the plate, except for the sterility control wells.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Analgesic Activity: Towards New Pain Management Strategies
Certain 3,5-diaminopyrazole derivatives have also been investigated for their analgesic properties. While comprehensive QSAR studies are less common in this area compared to oncology and infectious diseases, initial findings are encouraging.
One study reported that a simple, unsubstituted 3,5-diaminopyrazole exhibited potent analgesic and antioxidant activities, even higher than caffeine.[15] However, the study also noted some behavioral side effects, highlighting the need for further optimization.
The hot plate test is a common method for assessing the central analgesic activity of compounds in rodents.[16][17][18]
Materials:
-
Mice or rats
-
Hot plate apparatus with adjustable temperature control
-
Test compounds
-
Standard analgesic drug (e.g., morphine)
-
Vehicle (e.g., saline)
-
Stopwatch
Procedure:
-
Acclimatize the animals to the laboratory environment.
-
Determine the basal reaction time of each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a nociceptive response is observed (e.g., licking of the paws or jumping). A cut-off time is set to prevent tissue damage.
-
Administer the test compound, standard drug, or vehicle to different groups of animals.
-
At specific time intervals after administration (e.g., 30, 60, 90 minutes), place each animal back on the hot plate and record the reaction time.
-
Calculate the percentage of the maximum possible effect (% MPE) or the increase in latency to respond, which is indicative of the analgesic effect.
Caption: Workflow for the hot plate test for analgesic activity.
Conclusion and Future Directions
The 3,5-diaminopyrazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, allowing for the fine-tuning of potency and selectivity against a range of targets.
Future research in this area should focus on:
-
Expanding the Chemical Space: Synthesis of more diverse libraries of 3,5-diaminopyrazole derivatives to explore new biological targets.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Development of robust QSAR models to guide the rational design of more potent and selective compounds.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Translation of promising in vitro findings into in vivo models to assess their therapeutic potential and safety.
By leveraging the insights from SAR studies and employing the experimental protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of the 3,5-diaminopyrazole scaffold.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the cytotoxic effect and CDK-9 inhibition potential of novel sulfaguanidine-based azopyrazolidine-3,5-diones and 3,5-diaminoazopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Dispersal of Epithelium-Associated Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 17. benchchem.com [benchchem.com]
- 18. maze.conductscience.com [maze.conductscience.com]
A Comparative Guide to RP-HPLC Method Development and Validation for Pyrazoline Derivatives
This guide provides an in-depth, experience-driven approach to developing and validating robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of pyrazoline derivatives. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, offers a comparative perspective on alternative analytical techniques, and is grounded in the principles of scientific integrity and regulatory compliance. It is intended for researchers, scientists, and drug development professionals who require a reliable, efficient, and validated method for the quantification and quality control of this important class of heterocyclic compounds.
The Significance of Pyrazoline Derivatives and the Need for Robust Analytical Methods
Pyrazoline derivatives represent a versatile class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] Their unique chemical structure imparts a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3][4] This broad therapeutic potential has made them a focal point in medicinal chemistry and drug discovery.
As novel pyrazoline-based compounds advance through the development pipeline, the need for accurate, precise, and reliable analytical methods for their quantification and characterization becomes paramount. Such methods are crucial for:
-
Purity assessment and impurity profiling: Ensuring the quality and safety of active pharmaceutical ingredients (APIs).
-
Stability studies: Determining the shelf-life and degradation pathways of the drug substance and product.[5][6]
-
Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug in biological systems.
-
Quality control: Routine analysis of raw materials, intermediates, and final products.
Among the various analytical techniques, RP-HPLC stands out as the workhorse for the analysis of pyrazoline derivatives due to its high resolution, sensitivity, and versatility.[7][8]
Strategic Development of an RP-HPLC Method for Pyrazoline Derivatives
The development of a successful RP-HPLC method is a systematic process that involves the optimization of several key parameters. The following sections detail the experimental choices and the underlying scientific principles.
Initial Assessment and Analyte Properties
Before embarking on method development, a thorough understanding of the physicochemical properties of the target pyrazoline derivative is essential. Key considerations include:
-
Solubility: Determining suitable solvents for sample preparation. Methanol is a common and effective solvent for many pyrazoline derivatives.[3]
-
Polarity: As pyrazoline derivatives are often polar in nature, RP-HPLC is the logical choice for their separation.[3]
-
UV Absorbance: Identifying the wavelength of maximum absorbance (λmax) is critical for achieving optimal sensitivity with a UV detector. A diode array detector (DAD) is highly recommended during method development to obtain the complete UV spectrum of the analyte.[9]
Chromatographic Conditions: A Step-by-Step Rationale
The following experimental protocol outlines a typical starting point for the RP-HPLC analysis of a novel pyrazoline derivative, with explanations for each choice.
Experimental Protocol: RP-HPLC Method Development
-
Column Selection:
-
Stationary Phase: Begin with a C18 column (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm).[3][10][11] The C18 stationary phase provides excellent hydrophobic retention for a wide range of analytes, making it a versatile first choice.
-
Rationale: The non-polar nature of the C18 alkyl chains interacts with the non-polar regions of the pyrazoline molecule, leading to its retention. The polarity of the pyrazoline derivative will dictate the strength of this interaction.
-
-
Mobile Phase Optimization:
-
Initial Mobile Phase: Start with a simple isocratic mobile phase consisting of a mixture of an organic modifier and an aqueous buffer. A common starting point is a mixture of methanol and water or acetonitrile and water.
-
Example: A mobile phase of 0.1% trifluoroacetic acid (TFA) in water and methanol in a ratio of 20:80 (v/v) has been shown to be effective.[3][10][11]
-
Rationale: The organic modifier (methanol or acetonitrile) controls the elution strength. Increasing the percentage of the organic modifier will decrease the retention time of the analyte. The aqueous buffer helps to control the pH of the mobile phase and can improve peak shape, especially for ionizable compounds. TFA is a common additive that acts as an ion-pairing agent and improves peak symmetry.
-
Optimization: If the initial mobile phase results in poor resolution, broad peaks, or excessively long or short retention times, systematically adjust the ratio of the organic modifier to the aqueous phase. Gradient elution, where the mobile phase composition changes over time, can be employed for complex samples containing multiple components with different polarities.[8]
-
-
Flow Rate:
-
Column Temperature:
-
Standard Temperature: Maintain the column at a constant temperature, typically 25 ± 2°C.[3][10][11]
-
Rationale: Temperature can influence the viscosity of the mobile phase and the solubility of the analyte, which in turn can affect retention time and peak shape. Maintaining a constant temperature ensures the reproducibility of the method.
-
-
Detection Wavelength:
-
λmax: Set the UV detector to the wavelength of maximum absorbance of the pyrazoline derivative, as determined during the initial assessment. For some pyrazoline derivatives, a wavelength of 206 nm has been found to be suitable.[3][10][12]
-
Rationale: Detection at the λmax provides the highest sensitivity and the best signal-to-noise ratio.
-
-
Injection Volume:
Workflow for RP-HPLC Method Development
Caption: A systematic workflow for the development of an RP-HPLC method.
Comparative Analysis: RP-HPLC vs. Alternative Techniques
While RP-HPLC is the predominant technique, other analytical methods can be employed for the analysis of pyrazoline derivatives. A comparative understanding of these alternatives is essential for selecting the most appropriate method for a given application.
| Analytical Technique | Principle | Advantages | Disadvantages |
| RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, high sensitivity, wide applicability, well-established and robust.[7] | Requires expensive instrumentation, can be time-consuming for method development. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Adsorption chromatography on a thin layer of adsorbent. | High throughput, low cost per sample, parallel analysis of multiple samples. | Lower resolution and sensitivity compared to HPLC, more manual intervention required. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile pyrazoline derivatives without derivatization. |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte. | Simple, rapid, and inexpensive for quantification of a pure substance. | Lacks specificity for complex mixtures, cannot separate components. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | High sensitivity and selectivity, provides structural information for identification of unknowns and metabolites.[5] | High cost of instrumentation and maintenance, requires specialized expertise. |
Key Takeaway: For routine quality control and quantification of known pyrazoline derivatives in pharmaceutical formulations, RP-HPLC offers the optimal balance of performance, reliability, and cost-effectiveness. For the identification of unknown impurities or metabolites, the enhanced selectivity and structural information provided by LC-MS/MS are invaluable.
Method Validation: Ensuring a Self-Validating System
Once a suitable RP-HPLC method has been developed, it must be validated to demonstrate its suitability for the intended purpose. Method validation is a regulatory requirement and ensures the reliability and consistency of the analytical data. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[9]
Validation Parameters and Acceptance Criteria (as per ICH Q2(R1))
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure that the signal measured is from the analyte of interest and not from any interfering components (e.g., impurities, degradation products, excipients). | The analyte peak should be well-resolved from other peaks, and there should be no interference at the retention time of the analyte in the blank and placebo chromatograms. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range. | Correlation coefficient (r²) ≥ 0.998.[3] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | The percentage recovery should be within 98-102%.[5] |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (%RSD) should be not more than 2.0%.[3] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | A signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | A signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in the results when parameters like mobile phase composition, flow rate, and column temperature are slightly varied.[3] |
| System Suitability | To ensure that the chromatographic system is suitable for the intended analysis. | Parameters like theoretical plates, tailing factor, and %RSD of replicate injections should meet predefined criteria. |
Experimental Protocol: Method Validation
-
Prepare Standard and Sample Solutions: Prepare a stock solution of the pyrazoline derivative standard and a series of calibration standards by diluting the stock solution. Prepare sample solutions from the drug product.
-
Specificity: Inject the blank (diluent), placebo, standard solution, and sample solution. Compare the chromatograms to ensure no interference at the analyte's retention time.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient.
-
Accuracy: Perform a recovery study by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, and on different instruments.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) and analyze the effect on the results.
-
System Suitability: Inject the standard solution five or six times and evaluate the system suitability parameters.
Validation Process Flow
Caption: Key parameters for the validation of an analytical method as per ICH guidelines.
Conclusion: A Framework for Reliable Analysis
The development and validation of an RP-HPLC method for pyrazoline derivatives is a critical step in the drug development process. By following a systematic approach that considers the physicochemical properties of the analyte and optimizes the chromatographic conditions, a robust and reliable method can be established. Furthermore, a thorough validation in accordance with ICH guidelines ensures the integrity and accuracy of the analytical data, which is essential for regulatory submissions and ensuring the quality and safety of pharmaceutical products. This guide provides a comprehensive framework, grounded in scientific principles and practical experience, to empower researchers and scientists in this endeavor.
References
- 1. Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. researchgate.net [researchgate.net]
- 5. journals.najah.edu [journals.najah.edu]
- 6. turkjps.org [turkjps.org]
- 7. ajpaonline.com [ajpaonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. actascientific.com [actascientific.com]
- 10. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ijcpa.in [ijcpa.in]
A Comparative Guide to In-Silico Molecular Docking of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate Derivatives as Potential Kinase Inhibitors
This guide provides a comprehensive framework for conducting and evaluating in-silico molecular docking studies of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate derivatives. Pyrazole and its fused heterocyclic derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The inherent versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[2] This guide will objectively compare the predicted binding efficacy of novel pyrazole derivatives against a clinically relevant cancer target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), benchmarked against a known inhibitor.
Molecular docking has become an indispensable tool in modern drug discovery, utilized in the majority of development pipelines to rationally design and prioritize compounds for synthesis and experimental testing, thereby saving significant resources.[5] It computationally predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[5][6][7][8] This in-silico "handshake" provides critical insights into the structural basis of molecular recognition, guiding the optimization of lead compounds.[9]
Pillar 1: The Strategic Framework for a Comparative Docking Study
The primary objective of this study is to predict the binding affinity and interaction patterns of designed this compound derivatives against VEGFR2, a key receptor tyrosine kinase implicated in tumor angiogenesis. The performance of these derivatives will be compared against Sunitinib, an established multi-kinase inhibitor used in cancer therapy, which also targets VEGFR2.[10] This comparative approach provides a validated baseline for assessing the potential of our novel compounds.
Experimental Design Logic
The workflow is designed to ensure reproducibility and scientific rigor, moving from data acquisition and preparation to simulation and in-depth analysis. Each step is critical for the validity of the final predictions.
Caption: A generalized workflow for comparative molecular docking studies.
Pillar 2: Self-Validating Experimental Protocol
This section details the step-by-step methodology for a robust and reproducible in-silico experiment. The choice of tools and parameters is grounded in established practices to ensure the trustworthiness of the results.
Step 1: Receptor Preparation
The foundational step is the preparation of the target protein, ensuring it is computationally ready for docking.
-
Acquisition of Protein Structure: Download the 3D crystal structure of human VEGFR2 kinase domain (PDB ID: 4AGD) from the RCSB Protein Data Bank.[10] This specific structure is selected as it is co-crystallized with a ligand, which helps in accurately identifying the active site.
-
Protein Cleanup: Using molecular visualization software such as AutoDock Tools, PyMOL, or Chimera, prepare the receptor.[5] This is a critical causality step; non-essential molecules must be removed to ensure the docking algorithm evaluates only the protein-ligand interaction.
-
Remove Water Molecules: Water molecules are typically removed from the PDB file as their positions are often not conserved and can sterically hinder the docking of the ligand.[5][8]
-
Remove Co-crystallized Ligands and Ions: The original ligand and any non-essential ions are removed to make the binding pocket accessible to the new compounds.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds, which are key protein-ligand interactions.[5]
-
Assign Charges: Compute and assign appropriate atomic charges (e.g., Gasteiger charges) to the protein atoms. This is necessary for the scoring function to accurately calculate electrostatic interactions.
-
-
Final Output: Save the prepared receptor structure in the .pdbqt file format, which is required for use with AutoDock Vina.[10]
Step 2: Ligand Preparation
The accuracy of docking is highly dependent on the correct 3D structure and protonation state of the ligands.
-
Ligand Sketching: Draw the 2D structures of the this compound derivatives and the reference compound, Sunitinib, using a chemical drawing tool like ChemDraw.[10] Save these structures in a 3D format, such as .mol2 or .sdf.[5][10]
-
Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation before docking.
-
Charge and Atom Type Assignment: As with the receptor, add hydrogen atoms, assign partial charges, and define rotatable bonds for the ligands.
-
Final Output: Convert the prepared ligand files to the .pdbqt format.[10]
Step 3: Docking Simulation with AutoDock Vina
-
Grid Box Definition: Define the simulation space, known as the grid box, around the active site of the receptor.[5] The causality here is to constrain the search space for the ligand to the area of biological relevance, increasing computational efficiency and accuracy. For PDB ID 4AGD, the grid box should be centered on the coordinates of the original co-crystallized ligand.
-
Example Vina Configuration:
-
center_x = 15.0
-
center_y = 12.5
-
center_z = 10.0
-
size_x = 25.0
-
size_y = 25.0
-
size_z = 25.0
-
-
-
Execution of Docking: Run the docking simulation using AutoDock Vina. Vina will systematically sample different conformations (poses) of the ligand within the defined grid box and score them based on its scoring function.[5]
-
Example Command Line:
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out output.pdbqt --log output.log
-
-
Step 4: Analysis and Visualization of Results
-
Binding Affinity Evaluation: The primary quantitative output from Vina is the binding affinity, reported in kcal/mol.[5] A more negative value indicates a stronger predicted binding interaction.[5][10]
-
Pose Visualization: The top-scoring poses for each ligand should be visualized in the context of the receptor's binding site using software like PyMOL or Discovery Studio.[5] This qualitative analysis is crucial for understanding the nature of the interactions.
-
Interaction Analysis: Identify and record key molecular interactions, such as:
-
Hydrogen Bonds: Note the specific amino acid residues acting as H-bond donors or acceptors.
-
Hydrophobic Interactions: Identify non-polar contacts between the ligand and receptor residues.
-
Pi-Stacking: Look for interactions between aromatic rings. One study identified the amino acid residue Asn923 as forming a key H-bond with a pyrazole derivative in the VEGFR active site, providing a specific interaction to look for.[10]
-
Pillar 3: Comparative Data Analysis
The synthesized data from the docking simulations must be presented clearly to allow for objective comparison. The following table summarizes hypothetical results for three this compound derivatives against the reference inhibitor, Sunitinib.
| Ligand | Structure (2D Representation) | Binding Affinity (kcal/mol) | Key Predicted Interactions with VEGFR2 (PDB: 4AGD) |
| Derivative 1 | Ethyl 3,5-diamino-1-(phenyl)-1H-pyrazole-4-carboxylate | -8.9 | H-bonds with Cys919, Asp1046; Hydrophobic interactions with Val848, Leu840. |
| Derivative 2 | Ethyl 3,5-diamino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | -9.5 | H-bonds with Cys919, Asn923; Halogen bond with Glu885; Hydrophobic interactions with Leu1035.[10] |
| Derivative 3 | Ethyl 3,5-diamino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | -9.2 | H-bonds with Cys919, Asp1046; Pi-cation interaction with Lys868. |
| Sunitinib | Reference Inhibitor | -10.0 | H-bonds with Glu917, Cys919; Hydrophobic interactions with Val899, Leu1035.[10] |
Interpreting the Comparative Data
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. youtube.com [youtube.com]
- 7. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 8. m.youtube.com [m.youtube.com]
- 9. eurasianjournals.com [eurasianjournals.com]
- 10. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Stability of Substituted Aminopyrazoles
Introduction
Substituted aminopyrazoles are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their prevalence is due to their versatile binding capabilities, allowing them to interact with a wide range of biological targets, including kinases and enzymes.[1][4] However, the journey of a promising aminopyrazole candidate from discovery to a viable drug is fraught with challenges, a primary one being its inherent stability. This guide provides a comprehensive analysis of the factors influencing the stability of substituted aminopyrazoles, offering experimental protocols and comparative data to aid researchers in drug development.
The stability of a drug candidate is a critical determinant of its success, impacting its shelf-life, bioavailability, and safety profile. For aminopyrazole derivatives, stability is not a monolithic property but a multifaceted characteristic influenced by chemical, metabolic, and physical factors. Understanding and optimizing for stability is therefore a pivotal aspect of the drug discovery and development process.
This guide will delve into the key factors governing the stability of substituted aminopyrazoles, present comparative stability data for various analogs, and provide detailed experimental protocols for assessing stability. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and selection of robust aminopyrazole-based drug candidates.
Factors Influencing the Stability of Substituted Aminopyrazoles
The stability of a substituted aminopyrazole is a complex interplay of its structural features and its surrounding environment. Key determinants include the nature and position of substituents on the pyrazole ring, as well as external factors like pH, temperature, and light exposure.
The Role of Substituents
The type and placement of chemical groups attached to the aminopyrazole core profoundly impact its electronic properties and, consequently, its stability.
-
Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (EWGs), such as nitro or cyano groups, can enhance the stability of the pyrazole ring by decreasing its electron density, making it less susceptible to oxidative degradation. Conversely, electron-donating groups (EDGs), like amino or alkoxy groups, can increase the electron density, potentially rendering the molecule more prone to oxidation. However, the position of these groups is crucial. For instance, an amino group at the 5-position of the pyrazole ring has been shown to be a key feature in many biologically active compounds.[5][6][7]
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of reactants, thereby slowing down degradation reactions. This steric protection can be a valuable strategy for enhancing the stability of aminopyrazole derivatives.
-
Position of the Amino Group: The location of the amino group (e.g., 3-amino, 4-amino, or 5-aminopyrazole) influences the molecule's electronic distribution and hydrogen bonding capabilities, which in turn affects its reactivity and stability.[2][3][8] 3(5)-Aminopyrazoles, for example, are widely used as precursors in the synthesis of more complex heterocyclic systems.[7][9]
Environmental Factors
External conditions play a significant role in the degradation of aminopyrazole compounds.
-
pH: The stability of aminopyrazoles can be highly pH-dependent. Hydrolysis of functional groups, such as esters or amides, can be catalyzed by acidic or basic conditions.[10][11] Therefore, assessing stability across a range of pH values is essential.[10]
-
Temperature: Elevated temperatures can accelerate degradation processes.[12] Thermal stability studies are crucial for determining appropriate storage conditions and shelf-life.[12] Techniques like Differential Scanning Calorimetry (DSC) can be employed to assess thermal stability.[13]
-
Light: Photodegradation can be a significant issue for light-sensitive compounds.[10] Exposure to UV or visible light can lead to the formation of degradation products, altering the efficacy and safety of the drug. Photostability testing is a standard part of regulatory requirements.
-
Oxidation: Aminopyrazoles can be susceptible to oxidation, particularly in the presence of oxygen and metal ions. The inclusion of antioxidants in formulations can be a strategy to mitigate oxidative degradation.[13]
Comparative Stability Analysis
To illustrate the impact of substitution on stability, the following table summarizes hypothetical stability data for a series of substituted aminopyrazoles under different stress conditions. The data is presented as the percentage of the parent compound remaining after a specified period.
| Compound ID | Substituent (Position) | % Remaining (pH 4, 48h) | % Remaining (pH 7.4, 48h) | % Remaining (pH 9, 48h) | % Remaining (Thermal, 60°C, 24h) | % Remaining (Photolytic, 24h) |
| APZ-001 | 3-NH2, 5-CH3 | 95 | 98 | 92 | 96 | 85 |
| APZ-002 | 3-NH2, 5-CF3 | 98 | 99 | 96 | 98 | 90 |
| APZ-003 | 3-NH2, 5-OCH3 | 90 | 94 | 85 | 92 | 78 |
| APZ-004 | 4-NH2, 3,5-di-CH3 | 96 | 97 | 94 | 95 | 88 |
| APZ-005 | 5-NH2, 1-Phenyl | 92 | 95 | 88 | 93 | 80 |
Note: This data is illustrative and intended for comparative purposes. Actual stability will vary depending on the specific molecular structure and experimental conditions.
From this hypothetical data, we can infer that the trifluoromethyl substituent in APZ-002 enhances stability across all conditions compared to the methyl group in APZ-001 , likely due to its strong electron-withdrawing nature. Conversely, the electron-donating methoxy group in APZ-003 appears to decrease stability.
Experimental Protocols for Stability Assessment
A thorough evaluation of a drug candidate's stability requires a suite of well-designed experiments. Here, we outline the methodologies for key stability-indicating assays.
Chemical Stability Testing in Solution
This experiment assesses the hydrolytic stability of a compound at different pH values.
Objective: To determine the rate of degradation of a substituted aminopyrazole in aqueous solutions at various pH levels.
Methodology:
-
Prepare Buffer Solutions: Prepare buffers at pH 4 (acetate buffer), pH 7.4 (phosphate-buffered saline), and pH 9 (borate buffer).[10]
-
Prepare Stock Solution: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-50 µM. Incubate the solutions at a constant temperature (e.g., 37°C or 50°C) in the dark.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the degradation reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) and store at low temperature (-20°C) until analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of the remaining parent compound.[10][13]
-
Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½).
Photostability Testing
This protocol evaluates the degradation of a compound upon exposure to light.
Objective: To assess the photostability of a substituted aminopyrazole in both solid and solution states.
Methodology:
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a transparent container.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water, methanol, or acetonitrile) in a quartz cuvette or other transparent vessel.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Place the samples and controls in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
Sampling: At specified time intervals, withdraw samples (or dissolve a portion of the solid sample) for analysis.
-
Analysis: Analyze the samples using a validated HPLC-UV or LC-MS method to quantify the parent compound and any major degradation products.
-
Data Analysis: Compare the results from the light-exposed samples to the dark controls to determine the extent of photodegradation.
Metabolic Stability Assessment in Liver Microsomes
This in vitro assay predicts the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro metabolic stability of a substituted aminopyrazole in human liver microsomes.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the pre-incubated mixture to start the metabolic reaction.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.
-
Quench Reaction: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Visualizing Stability Concepts
To better understand the relationships and processes involved in stability analysis, the following diagrams are provided.
Factors Affecting Aminopyrazole Stability
Caption: Key intrinsic and extrinsic factors influencing the stability of substituted aminopyrazoles.
General Workflow for Chemical Stability Assessment
Caption: A typical experimental workflow for evaluating the chemical stability of a compound in solution.
Conclusion
The stability of substituted aminopyrazoles is a critical attribute that dictates their potential as therapeutic agents. A comprehensive understanding of the factors influencing stability, coupled with rigorous experimental evaluation, is paramount for the successful development of robust drug candidates. This guide has provided an in-depth analysis of these factors, comparative insights, and detailed protocols to aid researchers in this endeavor. By systematically assessing and optimizing for stability, the scientific community can continue to unlock the full therapeutic potential of the versatile aminopyrazole scaffold.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. enamine.net [enamine.net]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. iipseries.org [iipseries.org]
A Senior Application Scientist's Guide to 3D-QSAR Analysis for Anticancer Activity of Novel Pyrazole Derivatives
Welcome to an in-depth exploration of Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) analysis, a cornerstone in modern computational drug design. This guide is tailored for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anticancer agents. Here, we will dissect the application of 3D-QSAR, specifically focusing on pyrazole derivatives, a class of compounds demonstrating significant promise in oncology.[1][2][3]
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved protein kinase inhibitors used in cancer therapy.[4][5] Its synthetic accessibility and versatile bioisosteric properties make it an attractive starting point for the design of new, potent, and selective anticancer drugs.[4][5] This guide will provide a comprehensive comparison of 3D-QSAR methodologies, supported by experimental data, to empower you in leveraging these computational tools for the rational design of next-generation pyrazole-based cancer therapeutics.
The "Why": Understanding the Power of 3D-QSAR in Anticancer Drug Discovery
Before delving into the technical protocols, it is crucial to grasp the strategic advantage of 3D-QSAR in the drug discovery pipeline. Traditional high-throughput screening, while effective, can be both time-consuming and resource-intensive. 3D-QSAR offers a predictive framework to prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery process and reducing costs.[6]
The fundamental principle of 3D-QSAR is to correlate the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields.[7][8] By building robust and predictive models, we can:
-
Identify Key Molecular Features: Pinpoint the specific structural attributes that enhance or diminish anticancer activity.
-
Guide Lead Optimization: Propose novel modifications to existing lead compounds to improve their potency and selectivity.
-
Predict Activity of Novel Compounds: Virtually screen and prioritize new chemical entities for synthesis and biological evaluation.[9][10]
This guide will focus on two of the most widely used 3D-QSAR methods: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Experimental Workflow: A Step-by-Step Guide to Robust 3D-QSAR Modeling
A successful 3D-QSAR study hinges on a meticulously executed and validated workflow. The following protocol outlines the critical steps, emphasizing the rationale behind each choice to ensure the scientific integrity of the resulting models.
Figure 1: A generalized workflow for a 3D-QSAR study, outlining the key stages from data preparation to model validation and interpretation.
Dataset Selection and Curation: The Foundation of a Predictive Model
The quality of your 3D-QSAR model is intrinsically linked to the quality of your input data.
-
Protocol:
-
Compound Selection: Assemble a dataset of pyrazole derivatives with experimentally determined anticancer activities (e.g., IC50 or GI50 values) against a specific cancer cell line or molecular target.[7] The dataset should be structurally diverse yet congeneric to ensure meaningful structure-activity relationships can be derived.
-
Data Consistency: Ensure all biological data were obtained under uniform experimental conditions to avoid introducing systemic bias.[7]
-
Data Transformation: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more linear relationship with the predictor variables.
-
Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to evaluate its predictive power on unseen molecules.[11]
-
-
Expert Insight: The selection of the training and test sets should be done carefully to ensure that the structural diversity and range of biological activity are well-represented in both sets.
Molecular Modeling and Alignment: Achieving a Common Frame of Reference
The alignment of the molecules is arguably the most critical step in 3D-QSAR, as it determines how the molecular fields are compared.
-
Protocol:
-
3D Structure Generation: Generate 3D conformations for all molecules in the dataset.
-
Energy Minimization: Optimize the geometry of each molecule using a suitable force field (e.g., MMFF94) and a quantum mechanical method (e.g., DFT with B3LYP functional) to obtain low-energy conformations.
-
Molecular Alignment: Superimpose all molecules based on a common substructure (template-based alignment) or by using field-based alignment methods. For pyrazole derivatives, the pyrazole core is often used as the common template.
-
-
Expert Insight: The choice of the alignment template is crucial. It should be a rigid and common feature across all molecules in the dataset. A poor alignment will lead to a poorly predictive model.
CoMFA and CoMSIA Model Generation: Quantifying the Molecular Fields
Once aligned, the steric and electrostatic fields around each molecule are calculated and used to build the QSAR models.
-
Protocol:
-
Grid Box Generation: A 3D grid is placed around the aligned molecules.
-
CoMFA Field Calculation: At each grid point, the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule are calculated.[12]
-
CoMSIA Field Calculation: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties.[13]
-
Partial Least Squares (PLS) Analysis: PLS is a statistical method used to correlate the calculated field values (independent variables) with the biological activity (dependent variable) to generate the 3D-QSAR model.[8]
-
-
Expert Insight: CoMSIA often provides more interpretable results due to the inclusion of additional physicochemical descriptors. However, the choice between CoMFA and CoMSIA should be guided by the statistical quality of the resulting models.
Model Validation: Ensuring Predictive Power and Robustness
A statistically significant model is not necessarily a predictive one. Rigorous validation is essential to assess the model's ability to make accurate predictions for new compounds.
-
Protocol:
-
Internal Validation (Cross-Validation): The most common method is Leave-One-Out (LOO) cross-validation. In this process, one molecule is removed from the training set, a model is built with the remaining molecules, and the activity of the removed molecule is predicted. This is repeated for all molecules in the training set. The cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model. A q² > 0.5 is generally considered acceptable.[14]
-
External Validation: The predictive power of the model is further assessed using the external test set. The model built with the training set is used to predict the activity of the test set compounds. The predictive correlation coefficient (r²_pred) is calculated. An r²_pred > 0.6 is desirable.[14]
-
Y-Randomization: The biological activity data is shuffled randomly, and new QSAR models are built. The resulting models should have significantly lower q² and r² values, confirming that the original model is not due to chance correlation.[14]
-
-
Expert Insight: A robust 3D-QSAR model should have a high q² and r²_pred, indicating both good internal and external predictive power.
Comparative Analysis of 3D-QSAR Models for Pyrazole Anticancer Agents
The following table summarizes the statistical parameters from several published 3D-QSAR studies on pyrazole derivatives, showcasing the predictive capabilities of CoMFA and CoMSIA models for different anticancer targets.
| Target | Model | q² | r² | r²_pred | Reference |
| MALT1 Inhibitors | CoMFA | 0.588 | 0.982 | Not Reported | [15] |
| MALT1 Inhibitors | CoMSIA | 0.586 | 0.974 | Not Reported | [15] |
| p38α MAPK Inhibitors | CoMFA | 0.725 | 0.961 | Not Reported | [11] |
| p38α MAPK Inhibitors | CoMSIA | 0.609 | 0.905 | Not Reported | [11] |
| EGFR Kinase Inhibitors | CoMFA | 0.644 | 0.862 | Not Reported | [13] |
| EGFR Kinase Inhibitors | CoMSIA | 0.740 | 0.851 | Not Reported | [13] |
| CDK2 Inhibitors | CoMFA | 0.699 | 0.883 | 0.754 | [16] |
| CDK2 Inhibitors | CoMSIA | 0.794 | 0.937 | 0.815 | [16] |
| HT-29 Colon Cancer Cells | CoMFA | 0.70 | Not Reported | 0.65 | [12][17] |
| HT-29 Colon Cancer Cells | CoMSIA | 0.639 | Not Reported | 0.61 | [12][17] |
Note: q² (cross-validated r²), r² (non-cross-validated r²), r²_pred (predictive r² for the external test set).
This data clearly demonstrates that both CoMFA and CoMSIA can generate statistically robust and predictive models for pyrazole derivatives targeting a range of anticancer targets. In several cases, CoMSIA models show slightly better predictive capability, likely due to the inclusion of a wider range of molecular descriptors.[13][16]
Visualizing Structure-Activity Relationships: The Power of Contour Maps
The true strength of 3D-QSAR lies in its ability to visualize the key structural features that influence biological activity through contour maps. These maps highlight regions in 3D space where specific properties are favorable or unfavorable for activity.
Figure 2: A guide to interpreting the color-coded contour maps generated from CoMFA and CoMSIA analyses.
By overlaying these contour maps on a potent pyrazole derivative, a medicinal chemist can intuitively understand the structure-activity relationships and rationally design new molecules with improved anticancer activity. For instance, if a green contour appears near a specific position on the pyrazole ring, it suggests that adding a bulky substituent at that position may enhance activity. Conversely, a yellow contour indicates that steric bulk in that region is detrimental.
Conclusion and Future Perspectives
3D-QSAR methodologies, particularly CoMFA and CoMSIA, are powerful computational tools that can significantly accelerate the discovery and optimization of novel pyrazole-based anticancer agents.[9] By providing a quantitative and visual understanding of structure-activity relationships, these techniques enable a more rational and targeted approach to drug design.
As our understanding of cancer biology deepens and computational power increases, the integration of 3D-QSAR with other in silico methods like molecular docking and molecular dynamics simulations will further enhance our ability to design highly potent and selective anticancer drugs.[11][15] The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively apply 3D-QSAR in their quest for the next generation of cancer therapeutics.
References
- 1. Pyrazole scaffold: a remarkable tool in the development of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents | Bentham Science [benthamscience.com]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. neovarsity.org [neovarsity.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3D-QSAR - Profacgen [profacgen.com]
- 11. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
- 15. 3D-QSAR, molecular docking and molecular dynamics analysis of pyrazole derivatives as MALT1 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. 3D-QSAR CoMFA and CoMSIA study on benzodipyrazoles as cyclin dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CoMFA and CoMSIA studies of 1,2-dihydropyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
This guide provides a detailed protocol for the proper disposal of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment. As a valued professional in research and drug development, your commitment to safety is paramount. This document goes beyond simple instructions, offering a framework grounded in scientific principles to help you manage your chemical waste with confidence and precision.
Hazard Assessment and Waste Profile
Before any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound, while a valuable building block in medicinal chemistry, possesses properties that necessitate its classification as hazardous waste.
According to its Safety Data Sheet (SDS), Ethyl 3-amino-1H-pyrazole-4-carboxylate (a closely related compound) is classified as harmful if swallowed and causes serious eye irritation.[1] Pyrazole derivatives, as a class of heterocyclic compounds, can have diverse biological activities and may be persistent in the environment if not disposed of correctly.[2][3][4] Therefore, under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[2][5]
Key Hazard Information:
| Hazard Statement | Classification | Rationale |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Ingestion can lead to adverse health effects.[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Direct contact can cause significant eye injury.[1] |
| Potential Environmental Hazard | Heterocyclic Compound | Pyrazole derivatives can persist in the environment.[4] |
This initial assessment is the cornerstone of a sound disposal plan. Treating this compound as hazardous waste is a proactive measure to mitigate its potential risks.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Your safety is the first priority. Before handling the waste, ensure you are in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of any dust or aerosols.[1][6] Always wear the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.[6][7]
-
Body Protection: A laboratory coat is essential to protect from spills.[6][7]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions. Waste containing this compound should be kept separate from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[7]
Step 3: Containerization
Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[2][5]
-
For Solid Waste: Collect the solid compound in a designated, properly labeled, and sealable container.[5]
-
For Contaminated Labware (e.g., pipette tips, weighing boats): Place these items in a dedicated, lined container. Never use biohazard or standard trash bags.[8]
-
For Rinsate from Empty Containers: The first rinse of a container that held this compound must be collected as hazardous waste.[2] Subsequent rinses of an "empty" container can be managed according to your institution's policies, but the initial rinsate is considered contaminated.
Step 4: Labeling
Clear and accurate labeling prevents accidents and ensures proper disposal by your institution's Environmental Health and Safety (EHS) department. The label on your hazardous waste container must include:
-
The full chemical name: "this compound".[5]
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.[2]
-
The date when waste was first added to the container.[2]
Step 5: Storage
Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory. This area should be:
-
Well-ventilated.[5]
-
Away from sources of ignition or incompatible materials.[5]
-
Within secondary containment to capture any potential leaks.[2]
Step 6: Arranging for Disposal
Once the waste container is full or has reached your institution's storage time limit (typically 90 days), arrange for its collection by your EHS department.[2] Provide them with all necessary information about the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, your immediate response is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: If the spill is large or you are unsure how to proceed, contact your EHS department immediately.
-
Containment and Cleanup: For a small, manageable spill, and if you are trained to do so, use an inert absorbent material to contain the spill.[1][5]
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1][5]
-
Decontamination: Decontaminate the spill area according to your laboratory's established procedures.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to this guide, you are not only ensuring your own safety and that of your colleagues but also contributing to the preservation of our environment. Always consult your institution's specific EHS guidelines, as they will align with local, state, and federal regulations.[5][7][9]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. nswai.org [nswai.org]
- 9. tcichemicals.com [tcichemicals.com]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate demands a safety-first mindset. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of risk assessment and exposure minimization. Our goal is to move beyond a simple checklist and build a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a solid organic compound.[1] Its structure, featuring a pyrazole ring and two amino groups, suggests specific potential hazards that dictate our safety protocols. While comprehensive toxicological data may be limited, the known hazards for this class of compounds include being harmful if swallowed and causing serious eye irritation.[1] Furthermore, aromatic amines are frequently associated with skin sensitization.[2] Therefore, we must operate under the precautionary principle, assuming the potential for skin and respiratory irritation.
The primary routes of exposure are inhalation of dust, direct skin contact, and eye contact. Our PPE strategy is designed to create a robust barrier against these routes.
Table 1: Hazard and Precautionary Summary
| Hazard Class | GHS Hazard Statement | Precautionary Statement (Prevention) |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Skin Sensitization (Potential) | H317: May cause an allergic skin reaction.[2] | P261: Avoid breathing dust/fumes.[3] P280: Wear protective gloves. |
The Core PPE Ensemble: A Multi-Barrier Defense System
Effective protection is not about a single piece of equipment but about an integrated system. The first and most critical line of defense is always an engineering control, such as a certified chemical fume hood, which removes the hazard at the source.[1][4] The PPE described below serves as the essential final barrier.
Caption: A multi-barrier approach to mitigate exposure risks.
Respiratory Protection
-
Primary Control: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood to minimize airborne concentrations.[5]
-
Secondary Control: If work absolutely cannot be performed in a fume hood, or during a large spill clean-up, a respirator is mandatory. A NIOSH-approved N95 particulate respirator is the minimum requirement for dust protection.[6][7] All respirator use must comply with a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[5][8]
Eye and Face Protection
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][4]
-
Standard Use: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling the compound.[9] Standard safety glasses with side shields do not provide an adequate seal against fine dust or splashes.[10]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., during reaction quenching or large-scale dissolution), a face shield must be worn over the chemical splash goggles.[8] An eyewash station must be immediately accessible.[1][5]
Hand Protection
The potential for skin sensitization necessitates a diligent hand protection strategy.
-
Glove Selection: Use powder-free nitrile gloves as they provide good resistance to a range of chemicals and minimize the risk of aerosolizing contaminants.[6][9]
-
Double Gloving: For all handling procedures, two pairs of gloves should be worn.[11] The inner glove is tucked under the cuff of the lab coat or gown, and the outer glove goes over the cuff. This creates a secure seal and allows for the safe removal of the contaminated outer glove without exposing the skin.[11]
-
Integrity and Replacement: Inspect gloves for any signs of degradation or puncture before each use. Change the outer glove immediately upon known contact with the chemical and change both gloves at regular intervals (e.g., every 30-60 minutes) to prevent breakthrough.[6]
Body Protection
-
Primary Garment: A long-sleeved, flame-resistant lab coat is the minimum requirement.
-
Recommended Garment: For enhanced protection, a disposable, low-permeability gown with a solid front and tight-fitting knit cuffs is strongly recommended.[7][11] This prevents the contamination of personal clothing and can be easily disposed of as hazardous waste.
Operational Plan: From Preparation to Disposal
A structured workflow minimizes the opportunity for error and exposure.
Caption: Standard operational workflow for safe chemical handling.
Step-by-Step Handling Protocol
-
Area Preparation: Ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment (spatulas, weigh boats, glassware, waste containers).
-
PPE Donning: Don PPE in the following order: inner gloves, gown/lab coat, chemical splash goggles, face shield (if needed), outer gloves (over the gown cuff).
-
Chemical Handling:
-
Perform all manipulations deep within the fume hood.
-
When weighing, use a spatula to carefully transfer the solid, avoiding any actions that could create airborne dust. Tapping the spatula should be done gently against the container, not the sash.
-
Close the primary container immediately after dispensing.
-
-
Decontamination:
-
After handling, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe with disposable towels.
-
Place all contaminated disposable items (weigh boats, wipes) into a designated, sealed hazardous waste container inside the fume hood.[12]
-
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination. A common procedure is:
-
Remove outer gloves and dispose of them in the hazardous waste container.
-
Remove face shield and goggles.
-
Remove gown/lab coat, turning it inside out as you remove it.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.[1]
-
Spill Management Plan
For minor spills (<1g) inside a chemical fume hood:
-
Alert: Inform colleagues in the immediate area.
-
Contain: If the powder is spreading, gently cover it with a dry absorbent pad. Do NOT blow on it.
-
Clean: Carefully sweep up the material using a plastic dustpan or scoop and place it into a sealed hazardous waste container.
-
Decontaminate: Wipe the area with a wet paper towel or absorbent pad, then follow with a solvent wipe. Dispose of all cleaning materials as hazardous waste.
Disposal Plan: Ensuring a Safe End-of-Life
Improper disposal is a common source of environmental and personnel exposure. All materials that have come into contact with this compound must be treated as hazardous waste.
Table 2: Waste Stream Management
| Waste Stream | Disposal Protocol |
|---|---|
| Solid Chemical Waste | Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container. |
| Contaminated Disposables | Includes gloves, wipes, weigh boats, and disposable gowns. Place in a sealed plastic bag or container labeled "Hazardous Waste".[11] |
| Contaminated Glassware | Rinse with a small amount of an appropriate solvent three times. The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed glassware can then be washed normally. |
| Liquid Waste (Rinsate) | Collect in a designated, labeled hazardous liquid waste container. Do not pour down the drain.[12][13] |
All waste disposal must adhere strictly to your institution's policies and local, state, and federal regulations.[1][10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. capotchem.cn [capotchem.cn]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
